(15S)-Latanoprost Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-PUJPTKFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471556 | |
| Record name | 15-epi-Latanoprost Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-84-3 | |
| Record name | 5-Heptenoic acid, 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-, [1R-[1α(Z),2β(S*),3α,5α]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-epi-Latanoprost Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Determinants of FP Receptor Activation: A Technical Analysis of (15S)-Latanoprost Acid
Introduction & Pharmacological Context
Latanoprost is an isopropyl ester prodrug utilized globally as a first-line therapeutic for open-angle glaucoma and ocular hypertension. Upon penetrating the cornea, it undergoes esterase-mediated hydrolysis to yield its biologically active form, (15R)-latanoprost acid[1]. This active metabolite is a highly selective agonist of the prostaglandin F (FP) receptor, which mediates the outflow of aqueous humor to reduce intraocular pressure (IOP)[2].
However, the therapeutic efficacy of latanoprost is strictly dependent on its C-15 stereochemistry[1]. During active pharmaceutical ingredient (API) synthesis—specifically the reduction of a ketone intermediate—an inversion of the hydroxyl group can occur, generating the (15S)-latanoprost epimer (also known as 15-epi-latanoprost)[1]. This whitepaper provides a deep dive into the pharmacology of this process-related impurity, detailing how the (15S) configuration fundamentally alters FP receptor binding affinity, Gq-coupled signal transduction, and downstream physiological responses.
Structural Pharmacology: The C-15 Stereocenter
The FP receptor is a Class A G-protein-coupled receptor (GPCR) that preferentially binds F-series prostaglandins[3]. Recent cryo-electron microscopy (cryo-EM) structures of the FP receptor in complex with latanoprost acid and Gq proteins have elucidated the precise mechanisms of ligand recognition[3].
The lower α-chain and the C-15 hydroxyl group of latanoprost acid are critical for anchoring the ligand within the transmembrane (TM) binding pocket. The standard (15R) configuration allows for optimal hydrogen bonding with conserved amino acid residues in TM7 and TM1[3]. When this stereocenter is inverted to the (15S) configuration, the spatial orientation of the hydroxyl group shifts, disrupting this highly specific hydrogen-bonding network. This steric mismatch and loss of optimal binding contacts result in a significantly attenuated binding affinity for the FP receptor[1].
Quantitative Binding and Functional Data
The pharmacological impact of the C-15 inversion is best illustrated through comparative binding and functional assays. While (15R)-latanoprost acid exhibits high affinity and potent functional activity at the FP receptor, the (15S) epimer demonstrates a marked reduction in both metrics.
Table 1: Comparative in vitro pharmacology of Latanoprost Acid epimers at the FP Receptor
| Compound | Target Receptor | Assay Type | Value (nM) | Reference |
| (15R)-Latanoprost acid | FP Receptor (Cat Iris) | Binding (IC₅₀) | 3.6 | [4] |
| (15S)-Latanoprost acid | FP Receptor (Cat Iris) | Binding (IC₅₀) | 24.0 | [4] |
| (15R)-Latanoprost acid | FP Receptor (Cloned) | Binding (Kᵢ) | ~98.0 | [5] |
| (15R)-Latanoprost acid | FP Receptor (Cultured Cells) | Functional (EC₅₀) | 32 - 124 | [5] |
Note: The ~7-fold drop in IC₅₀ (from 3.6 nM to 24 nM) underscores the necessity of strict stereochemical control during synthesis, as a 3 μg dose of 15(S)-latanoprost yields only a minimal 1 mmHg reduction in IOP in normotensive models[4].
Mechanism of Action: FP Receptor Signaling Cascade
Despite its reduced affinity, when (15S)-latanoprost acid occupies the FP receptor at high enough concentrations, it triggers the canonical Gq/11-coupled signal transduction pathway[1],[2]. The causality of this signaling cascade is as follows:
-
G-Protein Activation: Ligand binding induces a conformational shift in the FP receptor, promoting the exchange of GDP for GTP on the Gαq subunit[3].
-
Phospholipase C (PLC) Activation: The active Gαq-GTP complex dissociates and activates the effector enzyme Phospholipase C (PLCβ)[1].
-
Second Messenger Generation: PLCβ hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂), cleaving it into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[1].
-
Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering a rapid release of stored Ca²⁺ into the intracellular space[2].
-
Physiological Remodeling: The transient spike in intracellular calcium, combined with DAG-mediated activation of Protein Kinase C (PKC), upregulates the secretion of matrix metalloproteinases (MMPs)[2]. These enzymes degrade the extracellular matrix within the ciliary muscle, widening the interstitial spaces and facilitating increased uveoscleral outflow of aqueous humor[1],[2].
Fig 1: Gq/11-coupled signaling cascade of (15S)-latanoprost acid via the FP prostaglandin receptor.
Experimental Methodologies: Self-Validating Protocols
To rigorously quantify the pharmacological differences between the 15(R) and 15(S) epimers, drug development professionals rely on self-validating in vitro assays. The following protocols detail the exact methodologies for determining binding affinity (Kᵢ) and functional potency (EC₅₀).
Radioligand Competitive Binding Assay
Purpose: To determine the equilibrium dissociation constant (Kᵢ) of (15S)-latanoprost acid at the FP receptor[6].
Causality & Logic: This assay utilizes [³H]-PGF₂α, the endogenous ligand with high affinity for the FP receptor. By introducing varying concentrations of the unlabeled (15S) epimer, we measure its ability to competitively displace the radioligand. A self-validating control using a saturating concentration of unlabeled PGF₂α is included to define non-specific binding (NSB), ensuring that the measured radioactivity strictly represents specific FP-receptor interactions.
Step-by-Step Protocol:
-
Membrane Preparation: Isolate cell membranes from a stable cell line recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells). Suspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).
-
Reaction Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-PGF₂α, and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the test compound ((15S)-latanoprost acid).
-
NSB Control: In parallel control wells, add 10 µM of unlabeled PGF₂α alongside the radioligand and membranes to determine non-specific binding.
-
Equilibration: Incubate the plate at 25°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.
-
Filtration & Wash: Rapidly filter the reaction mixtures through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to minimize non-specific adherence). Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add liquid scintillation cocktail to the filters and measure retained radioactivity using a scintillation counter. Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR)
Purpose: To evaluate the functional potency (EC₅₀) of the (15S) epimer[6].
Causality & Logic: Because the FP receptor is strictly Gq-coupled, intracellular calcium release is an immediate, downstream consequence of receptor activation. Fluo-4 AM is a cell-permeable fluorogenic dye that exhibits a massive fluorescence enhancement upon binding free Ca²⁺. Measuring this transient spike in real-time provides a highly sensitive, functional readout. The inclusion of probenecid prevents the dye from being actively pumped out of the cell, validating the consistency of the baseline fluorescence.
Step-by-Step Protocol:
-
Cell Seeding: Seed FP-receptor expressing cells into 384-well black-wall, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM loading buffer (supplemented with 2.5 mM probenecid to inhibit organic anion transporters). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Baseline Measurement: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record the baseline fluorescence (Excitation: 488 nm, Emission: 515 nm) for 10 seconds prior to compound addition.
-
Agonist Injection: Utilize the automated liquid handler to inject varying concentrations of (15S)-latanoprost acid. Continuously record fluorescence for 120 seconds to capture the peak of the calcium transient.
-
Data Analysis: Normalize the peak fluorescence response against the maximum response elicited by a saturating dose of the active (15R)-latanoprost acid. Plot the dose-response curve to calculate the EC₅₀.
Fig 2: Step-by-step workflow for the intracellular calcium mobilization assay (FLIPR).
Conclusion
The stereochemistry at the C-15 position of latanoprost acid is a critical determinant of GPCR pharmacology. The inversion to the (15S) epimer disrupts essential hydrogen bonding within the FP receptor's transmembrane pocket, leading to a significant reduction in binding affinity and functional Gq-coupled signal transduction. For drug development professionals, understanding this mechanism of action underscores the necessity of rigorous analytical control and self-validating functional assays to ensure the purity and therapeutic efficacy of commercial latanoprost formulations.
References
-
[5] Sharif, N. A., et al. "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells." PubMed, 2003. URL: [Link]
-
[3] "Ligand-induced activation and G protein coupling of prostaglandin F2α receptor." Nature Communications (via ResearchGate), 2023. URL: [Link]
-
[2] "Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review." PMC, 2023. URL:[Link]
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- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Vitro Pharmacological Properties of (15S)-Latanoprost Acid
Executive Summary
Latanoprost is a leading therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a prodrug, which is rapidly hydrolyzed in vivo by corneal esterases to its biologically active form, (15S)-latanoprost acid.[1][2][3][4] This guide provides a detailed examination of the in vitro pharmacological properties of latanoprost acid, the molecule directly responsible for the therapeutic effect. We will explore its specific interactions with the prostanoid FP receptor, the functional consequences of this interaction, and the downstream signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning this important therapeutic agent.
Introduction: From Prodrug to Potent Agonist
Latanoprost is a synthetic analog of prostaglandin F2α (PGF2α).[3][5] As an isopropyl ester prodrug, its chemical structure is optimized for increased lipophilicity, which facilitates penetration through the cornea following topical administration.[1][6] Once in the eye, it is completely hydrolyzed into (15S)-latanoprost acid (hereafter referred to as latanoprost acid), which is the active pharmacological entity.[1][2][3] The primary mechanism of action for reducing IOP is by increasing the uveoscleral outflow of aqueous humor.[1][5][7][8] This guide focuses exclusively on the in vitro characterization of latanoprost acid, providing the foundational data that explains its clinical efficacy.
The Molecular Target: The Prostanoid FP Receptor
The principal molecular target for latanoprost acid is the prostanoid F (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][3][9] The FP receptor is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork, which are critical for regulating aqueous humor dynamics.[5][7]
The FP receptor primarily couples to the Gαq/11 family of G proteins.[9][10] Activation of this pathway is the central event that translates the binding of latanoprost acid into a cellular response, ultimately leading to the physiological effect of reduced IOP.
Receptor Binding Profile of Latanoprost Acid
The initial and most fundamental interaction of a drug with its target is binding. The affinity and selectivity of this binding are key determinants of a drug's potency and potential for off-target effects. In vitro radioligand binding assays are the gold standard for quantifying these parameters.[11][12]
Expertise & Rationale: The Competitive Binding Assay
Competitive binding assays are employed to determine the affinity of an unlabeled ligand (the "competitor," in this case, latanoprost acid) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity. This approach is essential for characterizing new chemical entities and understanding their structure-activity relationships. The output of this assay is the IC50 value (the concentration of competitor that displaces 50% of the radioligand), which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.
Quantitative Binding Data
Studies have consistently demonstrated that latanoprost acid is a selective and high-affinity agonist for the FP receptor.[13] It binds with significantly higher affinity to the FP receptor compared to other prostanoid receptors such as EP, DP, IP, and TP receptors.[13]
| Compound | Receptor | Binding Affinity (Ki) | Source |
| (15S)-Latanoprost Acid | FP | 98 nM | [Cayman Chemical, 2023[13]; Sharif et al., 2003[14]] |
| (15S)-Latanoprost Acid | EP1 | 2.06 µM (2060 nM) | [Cayman Chemical, 2023[13]] |
| (15S)-Latanoprost Acid | EP3 | 7.52 µM (7519 nM) | [Cayman Chemical, 2023[13]] |
This table clearly illustrates the selectivity of latanoprost acid for the FP receptor, with binding affinity that is orders of magnitude higher than for other prostanoid receptor subtypes.
Functional Agonism at the FP Receptor
While binding affinity is crucial, it does not guarantee a biological response. Functional assays are required to determine whether the ligand, upon binding, activates the receptor (agonism) and to quantify its potency. For Gαq-coupled receptors like the FP receptor, the most common functional readouts are the mobilization of intracellular calcium ([Ca2+]i) and the production of inositol phosphates (IPs).[10]
Expertise & Rationale: Calcium Mobilization Assays
Activation of the FP receptor and its associated Gαq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be measured using fluorescent calcium-sensitive dyes (e.g., Fura-2, Fluo-4, Indo-1).[15][16][17][18] This assay provides a robust, real-time measure of receptor activation with high sensitivity, making it a workhorse in GPCR drug discovery.
Quantitative Functional Data
Latanoprost acid demonstrates potent agonist activity at the FP receptor across various cell types that endogenously or recombinantly express the receptor. The potency is typically measured as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
| Assay Type | Cell Line / Tissue | Functional Potency (EC50) | Source |
| Phosphoinositide Turnover | Human Ciliary Muscle Cells | 124 nM | [Cayman Chemical, 2023[13]] |
| Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 35 nM | [Cayman Chemical, 2023[13]] |
| Phosphoinositide Turnover | HEK293 cells (human ocular FP) | 45.7 nM | [Cayman Chemical, 2023[13]] |
| Calcium Mobilization | hEP1-5/293-AEQ17 cells (EP1) | 119 nM | [Cayman Chemical, 2023[13]] |
The data confirms that latanoprost acid is a full agonist at the FP receptor, with potencies in the nanomolar range that are consistent with its binding affinity. Note that it also shows functional activity at the EP1 receptor, albeit at a slightly higher concentration.[13][14]
Downstream Signaling Pathways
The binding of latanoprost acid to the FP receptor initiates a well-defined signaling cascade. Understanding this pathway is critical for elucidating the complete mechanism of action.
Caption: FP Receptor Gαq Signaling Pathway.
Pathway Description:
-
Receptor Activation: Latanoprost acid binds to and activates the FP receptor on the cell surface.[1]
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq subunit, causing it to dissociate from the Gβγ dimer.[9][10]
-
PLC Activation: The activated Gαq subunit stimulates membrane-bound phospholipase C (PLC).[9][10]
-
Second Messenger Production: PLC cleaves PIP2 into two second messengers: IP3 and DAG.[9][10]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, opening calcium channels and causing a rapid efflux of stored Ca2+ into the cytosol.[9][10]
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins.
-
Cellular Response: The combined effects of increased intracellular calcium and PKC activation lead to downstream cellular responses, including the remodeling of the extracellular matrix in the ciliary muscle, which is thought to enhance uveoscleral outflow.[2][7]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail standardized, self-validating protocols for key in vitro assays.
Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of latanoprost acid for the FP receptor.
Caption: Workflow for a Radioligand Competition Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer and pellet the membranes by centrifugation.[19] Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α), and a range of concentrations of unlabeled latanoprost acid.
-
Incubation: Incubate the plate, often with gentle agitation, to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[19]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[19] The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. Plot the specific binding against the log concentration of latanoprost acid. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Protocol: Intracellular Calcium Mobilization Assay
This protocol determines the functional potency (EC50) of latanoprost acid.
Methodology:
-
Cell Culture: Seed cells expressing the FP receptor (e.g., HEK293-FP) into a black, clear-bottom 96-well plate and grow to ~90% confluency.[16][18]
-
Dye Loading:
-
Expertise Insight: The choice of dye depends on the instrumentation. Ratiometric dyes like Fura-2 are robust, while single-wavelength dyes like Fluo-4 are common for high-throughput plate readers.[17][18]
-
Aspirate the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer (e.g., HBSS with HEPES). Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.[16]
-
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.[17]
-
Measurement:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for several seconds.
-
Use the instrument's integrated fluidics to add varying concentrations of latanoprost acid to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.[18][21]
-
-
Trustworthiness Check & Data Analysis:
-
Include negative control wells (buffer addition) to measure baseline drift and positive control wells (e.g., a maximal concentration of PGF2α or a calcium ionophore like ionomycin) to define the maximum response.[15]
-
For each concentration, calculate the peak fluorescence response minus the baseline reading.
-
Plot the response against the log concentration of latanoprost acid and use non-linear regression to fit a dose-response curve and determine the EC50 value.
-
Conclusion
The in vitro pharmacological profile of (15S)-latanoprost acid provides a clear and compelling molecular basis for its clinical utility. Through high-affinity and selective binding to the prostanoid FP receptor, it acts as a potent agonist.[13][14] This agonism triggers the canonical Gαq signaling pathway, leading to the mobilization of intracellular calcium.[9][22] These well-characterized initial steps are responsible for the downstream cellular changes that ultimately increase aqueous humor outflow and reduce intraocular pressure. The robust and reproducible data generated from the standardized in vitro assays detailed in this guide are fundamental to both the initial discovery and the ongoing quality control of this important class of ophthalmic drugs.
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Sharif, N.A., Kelly, C.R., Crider, J.Y., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics. [Link]
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Latanoprost - Wikipedia. Wikipedia. [Link]
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Flanagan, C.A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
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Chen, Y., et al. (2021). Intracellular Ca2+ flux assay. Bio-protocol. [Link]
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Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review. Frontiers in Medicine. [Link]
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Development of a radioimmunoassay for latanoprost and its application in a long-term study in monkeys. PubMed. [Link]
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Latanoprost-Mediated Calcipressin Accumulation in Human Trabecular Meshwork Cells Occurs Through Calcium Signaling Pathways. IOVS | ARVO Journals. [Link]
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- 20. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
A Technical Guide to the Metabolic Activation and Systemic Disposition of Latanoprost
Executive Summary
Latanoprost, a cornerstone in the management of open-angle glaucoma and ocular hypertension, is a prostaglandin F2α analogue that exemplifies the success of a prodrug strategy in topical ophthalmic therapy.[1][2] Administered as a lipophilic isopropyl ester, its therapeutic efficacy is entirely dependent on a critical, localized metabolic activation step within the eye. This guide provides an in-depth examination of the metabolic pathway from the inactive latanoprost ester to its pharmacologically active form, (15R)-latanoprost acid. We will dissect the enzymatic processes, anatomical sites of conversion, and the subsequent systemic inactivation and elimination pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to investigate this biotransformation, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and ophthalmic research.
Latanoprost: From Prodrug to Potent FP Receptor Agonist
Latanoprost is a synthetic derivative of prostaglandin F2α, ingeniously modified to enhance its therapeutic profile.[2][3] The primary modification is the esterification of the C-1 carboxyl group with an isopropyl moiety, which increases its lipophilicity. This chemical alteration is a deliberate design choice to facilitate penetration across the cornea, the primary barrier to intraocular drug delivery.[1][4][5]
Once administered topically, the prodrug itself has minimal pharmacological activity.[6] Its clinical effect is realized only after it undergoes hydrolysis to its active metabolite, latanoprost acid. This free acid is a potent and selective agonist for the prostanoid FP receptor.[4][7] Activation of FP receptors in the ciliary muscle and other ocular tissues leads to a remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure (IOP).[1][4][7]
A Critical Note on Stereochemistry: (15R) vs. (15S) Configuration
It is essential to clarify the stereochemistry at the C-15 position. The clinically utilized and pharmacologically active form of latanoprost is the (15R)-epimer. The conversion product is therefore (15R)-latanoprost acid . The (15S)-latanoprost form is a stereoisomer that is typically considered an impurity in pharmaceutical preparations and is not the intended active metabolite.[5][8] This guide focuses on the metabolic pathway of the administered drug, (15R)-latanoprost, to its active acid form.
The Primary Metabolic Pathway: Bioactivation in Ocular Tissues
The conversion of latanoprost to latanoprost acid is a rapid and efficient single-step enzymatic reaction.
The Hydrolysis Reaction: Unleashing the Active Moiety
The core metabolic event is the hydrolysis of the isopropyl ester bond, which releases the free carboxylic acid. This process is catalyzed by endogenous esterase enzymes that are abundantly present in ocular tissues.[1][7][9][10]
Caption: Bioactivation of Latanoprost via corneal esterase-mediated hydrolysis.
Anatomical Sites of Metabolism
While latanoprost is absorbed systemically to a small extent, its therapeutic activation occurs locally within the eye.
-
The Cornea: The cornea is the primary site of this bioactivation.[1][4][10] Its rich supply of esterases ensures that most of the drug penetrating the eye is rapidly converted. The cornea effectively acts as a depot, slowly releasing the active latanoprost acid into the aqueous humor.[10]
-
Other Ocular Tissues: Studies on human ocular tissues have demonstrated that other tissues also possess significant hydrolytic capabilities. When normalized for tissue weight, the rate of latanoprost hydrolysis is highest in the choroid, followed by the ciliary body, cornea, and conjunctiva, which have roughly similar rates.[11] The aqueous humor itself shows minimal to no hydrolytic activity.[11]
Peak concentrations of latanoprost acid in the aqueous humor are typically observed approximately two hours after topical administration.[1][7][12]
Systemic Inactivation and Elimination
Latanoprost acid that reaches the systemic circulation is quickly inactivated and eliminated, minimizing the risk of systemic side effects.
Pharmacokinetics of Elimination
The elimination of latanoprost acid from human plasma is exceptionally rapid, with a half-life of only about 17 minutes after both topical and intravenous administration.[1][7][9][12] This rapid clearance is a key safety feature of the drug.
Hepatic β-Oxidation: The Main Inactivation Pathway
The primary site for the systemic metabolism of latanoprost acid is the liver.[1][6][9] The metabolic process is analogous to the endogenous catabolism of fatty acids: β-oxidation.[9][12][13] This pathway involves the sequential shortening of the carboxylic acid (alpha) chain of the molecule.
The main metabolites produced are the 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid .[1][9][14] These metabolites are pharmacologically inactive and are then excreted from the body.
Excretion
Following hepatic β-oxidation, the inactive metabolites are primarily eliminated via the kidneys.[1][9][14] Studies show that approximately 88% of a topically administered dose is recovered in the urine as metabolites.[1][9]
Caption: Complete metabolic pathway of latanoprost from ocular activation to systemic inactivation.
Methodologies for Studying Latanoprost Metabolism
Investigating the metabolic fate of latanoprost requires robust and validated methodologies. The following protocols provide a framework for such studies.
Protocol 4.1: In Vitro Analysis of Latanoprost Hydrolysis in Ocular Tissues
This protocol is designed to determine the rate of latanoprost hydrolysis in various ocular tissues, providing insight into the primary sites of bioactivation.[11]
Objective: To quantify the conversion of latanoprost to latanoprost acid in isolated human or animal ocular tissues.
Methodology:
-
Tissue Procurement & Preparation:
-
Obtain whole eyes from a certified tissue bank, ensuring a short post-mortem time (<24 hours).
-
Under sterile conditions, carefully dissect the eye into its constituent tissues: cornea, conjunctiva, ciliary body, choroid, retina, sclera, and aqueous humor.
-
Divide each tissue into at least two replicates, gently blot to remove excess moisture, and record the wet weight.
-
-
Incubation:
-
Place each tissue replicate into a separate incubation tube containing a pre-warmed (37°C) physiological buffer. Rationale: Glutathione-bicarbonated Ringer's (GBR) buffer at pH 7.4 is an excellent choice as it mimics the ocular environment and supports tissue viability.[11]
-
Spike each tube with a stock solution of latanoprost to achieve a final concentration of 20 μM. Rationale: This concentration is high enough for accurate detection but low enough to be pharmacologically relevant.[11]
-
Incubate the tubes at 37°C in a shaking water bath.
-
-
Sample Collection:
-
Collect aliquots of the incubation buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing an appropriate internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of latanoprost and latanoprost acid using a validated LC-MS/MS method (see Protocol 4.2).
-
-
Data Interpretation:
-
Plot the disappearance of the parent drug (latanoprost) and the formation of the metabolite (latanoprost acid) over time.
-
Calculate the rate of hydrolysis and normalize it to the tissue weight to compare the metabolic capacity of different tissues.
-
Protocol 4.2: A Validated HPLC-UV Method for Quantification
While LC-MS/MS is ideal for biological matrices, a robust HPLC-UV method is often required for quality control of pharmaceutical formulations.[15]
Objective: To accurately quantify latanoprost in a drug product.
Methodology:
-
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size) or equivalent. Rationale: A C18 column provides excellent reversed-phase separation for moderately nonpolar molecules like latanoprost.[15]
-
Column Temperature: 25°C.
-
-
Mobile Phase & Elution:
-
Composition: A mixture of acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid (TFA), adjusted to pH 3.0. Rationale: TFA acts as an ion-pairing agent to improve peak shape and the acidic pH ensures the carboxyl group of any latanoprost acid degradant is protonated.[15]
-
Flow Rate: 1.0 mL/min.
-
Mode: Isocratic.
-
-
Detection:
-
Wavelength: 210 nm. Rationale: Latanoprost lacks a strong chromophore, requiring detection at a low UV wavelength for adequate sensitivity.[8]
-
-
Sample Preparation:
-
Validation (per ICH Guidelines):
-
Linearity: Establish a calibration curve over the desired concentration range.
-
Accuracy & Precision: Perform recovery studies and assess intra- and inter-day variability.
-
Specificity: Analyze placebo formulations and conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure no interference from excipients or degradants.
-
Caption: Experimental workflow for in vitro analysis of latanoprost metabolism.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters associated with the metabolism and disposition of latanoprost.
| Parameter | Value | Biological Context | Source(s) |
| Time to Peak Concentration (Tmax) | ~2 hours | Time to reach maximum active drug concentration in the aqueous humor after topical dose. | [1][4][7] |
| Peak Concentration (Cmax) | 15-30 ng/mL | Maximum concentration of latanoprost acid achieved in the aqueous humor. | [14][16] |
| Plasma Half-Life (t½) | ~17 minutes | Rapid elimination of active latanoprost acid from systemic circulation. | [1][9][12] |
| Systemic Clearance | ~7 mL/min/kg | High clearance rate, primarily driven by hepatic metabolism. | [1][7][9] |
| Urinary Recovery | ~88% (of topical dose) | The vast majority of the drug is eliminated via the kidneys as inactive metabolites. | [1][9] |
Conclusion
The metabolic pathway of latanoprost is a paradigm of rational ophthalmic drug design. Its success hinges on a targeted, localized bioactivation process within the eye, transforming the inactive ester prodrug into the potent latanoprost acid. This is immediately followed by a rapid and efficient systemic inactivation pathway, primarily through hepatic β-oxidation, which ensures a favorable safety profile by minimizing systemic exposure to the active drug. A thorough understanding of this pathway, from the esterases in the cornea to the metabolic enzymes in the liver, is crucial for the development of next-generation ocular therapies. Future research may focus on identifying the specific esterase isozymes responsible for hydrolysis to better predict inter-patient variability and to inform the design of novel prodrugs with tailored activation kinetics.
References
-
StatPearls. (2024). Latanoprost. NCBI Bookshelf. Available from: [Link]
-
ARVO Journals. (2012). In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. IOVS. Available from: [Link]
-
Wikipedia. (n.d.). Latanoprost. Available from: [Link]
-
FDA AccessData. (n.d.). Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision. Available from: [Link]
-
PubMed. (2002). Ocular and systemic pharmacokinetics of latanoprost in humans. Available from: [Link]
-
ResearchGate. (n.d.). Ocular and Systemic Pharmacokinetics Of Latanoprost in Humans. Available from: [Link]
-
Ovid. (n.d.). Latanoprost : Drugs & Aging. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Latanoprost in the Cynomolgus Monkey. Available from: [Link]
-
FDA AccessData. (n.d.). (latanoprost ophthalmic solution) 0.005% (50 µg/mL). Available from: [Link]
-
Healio. (2025). Latanoprost: Uses, Side Effects & Dosage. Available from: [Link]
-
Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Latanoprost. Available from: [Link]
-
MedCentral. (n.d.). Latanoprost: uses, dosing, warnings, adverse events, interactions. Available from: [Link]
-
Frontiers. (n.d.). Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review. Available from: [Link]
-
FDA AccessData. (n.d.). Xalatan® latanoprost ophthalmic solution 0.005% (50 μg/mL). Available from: [Link]
-
PubMed. (2008). Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review. Available from: [Link]
-
MDPI. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Available from: [Link]
-
AKJournals. (n.d.). Simple, fast, and sensitive isocratic high-performance liquid chromatography method for the quantification of latanoprost. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Latanoprost in the Cynomolgus Monkey. Available from: [Link]
-
RSC Publishing. (2010). A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. Available from: [Link]
-
Ento Key. (2016). The Pharmacology of Prostaglandin Analogues. Available from: [Link]
Sources
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
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- 10. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Stereochemical Architecture and Pharmacological Profiling of (15S)-Latanoprost Acid
Executive Summary
Latanoprost is a foundational prostaglandin F2α (PGF2α) analogue utilized globally for the management of open-angle glaucoma and ocular hypertension. While the clinical efficacy of the active pharmaceutical ingredient (API) relies on its specific stereochemical configuration, the synthesis and degradation of this molecule inevitably produce stereoisomeric impurities. Among these, (15S)-latanoprost acid (also known as 15-epi-latanoprost acid) is the most critical.
As a Senior Application Scientist, I present this whitepaper to deconstruct the stereochemical nuances, structure-activity relationships (SAR), and analytical methodologies surrounding (15S)-latanoprost acid. This guide is designed for drug development professionals who require a rigorous understanding of why stereocenter inversion at C15 dictates receptor affinity and how to robustly isolate this epimer in quality control workflows.
Stereochemical Architecture & The CIP Priority Shift
To understand (15S)-latanoprost acid, one must first understand the nomenclature anomaly that occurs between natural prostaglandins and synthetic analogues like latanoprost.
The Cahn-Ingold-Prelog (CIP) Inversion Phenomenon
In endogenous PGF2α, the C15 hydroxyl group is in the (S) configuration. The active form of latanoprost was designed to mimic this exact 3D spatial geometry to perfectly dock into the Prostaglandin FP receptor. However, the clinically active latanoprost is designated as (15R) .
This apparent contradiction is due to a shift in CIP priority rules caused by structural modifications in the latanoprost molecule:
-
Saturation of the 13,14-double bond: In natural PGF2α, C14 is part of a double bond (=CH-), giving the alpha chain (towards the cyclopentane ring) higher priority. In latanoprost, this bond is reduced to a single bond (-CH2-).
-
Addition of the 17-phenyl ring: The omega chain in latanoprost terminates in a bulky phenyl ring.
When assigning priorities at C15 in latanoprost:
-
Priority 1: -OH group.
-
Priority 2: Omega chain (-CH2-CH2-Phenyl). The C17 carbon is attached to an aromatic C18, which counts as being bonded to three carbons (C, C, C).
-
Priority 3: Alpha chain (-CH2-CH2-Cyclopentyl). The C13 carbon is attached to C12, which is bonded to two carbons and one hydrogen (C, C, H).
-
Priority 4: -H atom.
Because the omega chain now outranks the alpha chain, the CIP assignment flips from S to R despite the spatial orientation remaining identical to natural PGF2α. Consequently, (15S)-latanoprost acid is the inverted epimer (15-epi-latanoprost), possessing a spatial geometry that deviates from the natural ligand .
IUPAC Nomenclature Translation
In standard IUPAC naming, the prostaglandin C15 stereocenter corresponds to the C3 position of the pentyl chain.
-
Active Latanoprost Acid (15R): (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
-
(15S)-Latanoprost Acid: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Pharmacodynamics: FP Receptor SAR
The inversion of the C15 hydroxyl group in (15S)-latanoprost acid causes significant steric clashes and suboptimal hydrogen bonding within the binding pocket of the Prostaglandin FP receptor. This geometric mismatch drastically reduces the molecule's pharmacological efficacy.
Quantitative Data Presentation
The following table summarizes the comparative pharmacodynamics between the active 15R epimer and the 15S impurity, highlighting the critical nature of chiral purity in API manufacturing , .
| Pharmacological Parameter | Latanoprost Acid (15R) | 15(S)-Latanoprost Acid |
| FP Receptor Binding Affinity (IC50) | 3.6 nM | 24 nM |
| IOP Reduction (3 μg dose, cynomolgus monkeys) | High efficacy (Standard) | 1 mmHg reduction (Suboptimal) |
| IUPAC Pentyl Chain Stereocenter | (3R) | (3S) |
| Role in Drug Development | Active Pharmaceutical Ingredient | Monitored Impurity / SAR Probe |
Receptor Signaling Pathway Visualization
Fig 1: FP Receptor signaling cascade showing differential binding of latanoprost acid epimers.
Analytical & Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic choices to guarantee accurate data generation.
Protocol 1: Chromatographic Separation of 15(S)-Latanoprost Acid (HPLC)
Because the C15 stereocenter is located on a highly flexible aliphatic chain, the physicochemical differences between the 15R and 15S diastereomers are minimal. Standard achiral C18 columns often fail to achieve baseline resolution. A chiral stationary phase is required to exploit subtle spatial interactions.
Workflow:
-
Column Selection: Utilize an Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 μm). Causality: The helical structure of the amylose derivative provides chiral recognition pockets that differentially interact with the inverted C15 hydroxyl group.
-
Mobile Phase Preparation: Mix Hexane / Isopropanol / Trifluoroacetic acid (TFA) at an 85:15:0.1 (v/v/v) ratio. Causality: TFA is critical; it suppresses the ionization of the carboxylic acid moiety on latanoprost acid, preventing peak tailing and ensuring sharp, quantifiable peaks.
-
System Parameters: Set flow rate to 1.0 mL/min and column temperature strictly to 25°C. Temperature control is vital as chiral recognition is highly thermodynamically dependent.
-
Detection: UV detection at 210 nm.
-
Validation: Inject a system suitability standard containing a 50:50 mix of 15R and 15S epimers. Proceed only if the resolution factor ( Rs ) is ≥1.5 .
Protocol 2: Radioligand Binding Assay for FP Receptor Affinity
This protocol determines the exact IC50 values (as shown in the table above) using a classical ex vivo model.
Workflow:
-
Membrane Preparation: Isolate cat iris sphincter muscles. Causality: Feline iris sphincter tissue is utilized because its FP receptor density and homology closely mimic the human ciliary body, making it the gold standard for glaucoma drug screening .
-
Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4) fortified with a protease inhibitor cocktail. Centrifuge at 100,000 x g for 60 minutes to pellet the membrane fraction.
-
Incubation: In a 96-well plate, combine the membrane suspension, 1 nM of [3H] -Prostaglandin F2α (the radioligand), and varying concentrations of (15S)-latanoprost acid ( 10−11 to 10−5 M).
-
Equilibration: Incubate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures the binding kinetics reach a steady-state equilibrium without degrading the receptor proteins.
-
Separation & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic ligand. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity to calculate the IC50 via non-linear regression.
References
-
PubChem. "Latanoprost acid | C23H34O5 | CID 6441636". National Institutes of Health (NIH).[Link]
Title: A Robust Chiral HPLC Method for the Baseline Separation of (15S)-Latanoprost Acid Epimers
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
Latanoprost, a leading therapeutic agent for glaucoma, is an isopropyl ester prodrug that is hydrolyzed in vivo to its active form, latanoprost acid.[1] The pharmacological efficacy of latanoprost acid is critically dependent on its stereochemistry, specifically the R-configuration at the C-15 position. During synthesis, the undesired (15S)-epimer, a diastereomer with significantly reduced biological activity, can form as a process-related impurity.[1] Ensuring the stereochemical purity of the active pharmaceutical ingredient (API) is therefore paramount for drug quality, safety, and efficacy. This application note details the development and validation of a highly selective, robust, and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation and quantification of (15R)-latanoprost acid and its (15S)-epimer. The developed method utilizes a reversed-phase chiral stationary phase, providing a direct and efficient analytical solution for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Challenge
Latanoprost acid is a synthetic analogue of prostaglandin F2α.[2] Its structure contains multiple chiral centers, leading to the potential for various stereoisomers. The C-15 hydroxyl group is a key determinant of its biological activity; the (15R) configuration is responsible for the therapeutic effect, while the (15S)-epimer is considered an impurity. Due to their identical chemical formula and molecular weight, and differing only in the spatial arrangement of the hydroxyl group at a single chiral center, (15R)- and (15S)-latanoprost acid are challenging to separate using conventional achiral HPLC methods.[3] This necessitates the development of a stereoselective method, most effectively achieved through chiral chromatography. This guide explains the causal logic behind the method development strategy, from initial analyte characterization to the final validated protocol.
Analyte Characterization & Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. Latanoprost acid is a carboxylic acid, a property that heavily influences mobile phase selection.
Table 1: Physicochemical Properties of Latanoprost Acid
| Property | Value / Description | Significance for HPLC Method Development |
|---|---|---|
| Molecular Formula | C₂₃H₃₄O₅[4] | Influences molecular weight and potential interactions with the stationary phase. |
| Molecular Weight | 390.5 g/mol [4] | Relevant for mass spectrometry if used as an alternative detection method. |
| pKa | ~4.88 (estimated for latanoprost)[5] | Critical for controlling ionization state. A mobile phase pH < 3 will ensure the carboxylic acid is protonated, leading to better retention and peak shape on reversed-phase columns. |
| UV Absorbance | Lacks a strong chromophore. | Requires detection at a low wavelength, typically around 200-210 nm, to achieve adequate sensitivity.[6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile.[5][8] | Guides the choice of diluents for sample and standard preparation, ensuring compatibility with the mobile phase. |
HPLC Method Development Strategy
The goal is to achieve baseline separation (Resolution > 1.5) between the (15R) and (15S) epimers in a reasonable runtime. The following diagram illustrates the logical workflow employed.
Caption: Logical workflow for HPLC method development.
Rationale for Mode and Column Selection
-
Chromatographic Mode: Chiral Reversed-Phase HPLC was selected. While normal-phase chromatography can be effective for isomer separation, reversed-phase methods are generally preferred in quality control environments for their superior robustness, reproducibility, and compatibility with aqueous samples.[3][9]
-
Chiral Stationary Phase (CSP): The separation of enantiomers and diastereomers relies on the formation of transient, diastereomeric complexes between the analytes and the chiral stationary phase. Polysaccharide-based CSPs are exceptionally versatile for this purpose.[10] Based on literature precedents for separating prostaglandin enantiomers, a cellulose-based CSP, such as the one found in a Chiracel OJ-RH column, was chosen.[11] This type of column has demonstrated success in resolving racemic organic acids under reversed-phase conditions.[11]
Rationale for Mobile Phase Optimization
-
pH Control: As determined from the analyte's pKa, maintaining a low pH is crucial. An aqueous phase acidified to a pH of ~3-4 with an acid like phosphoric or acetic acid ensures that the carboxyl group of latanoprost acid remains in its non-ionized form (-COOH).[6][11] This prevents peak tailing and enhances retention on the C18-like backbone of the reversed-phase CSP.
-
Organic Modifiers: A combination of acetonitrile (ACN) and methanol (MeOH) is often used to modulate selectivity for chiral separations.[12] Acetonitrile typically provides efficiency, while methanol can enhance chiral recognition through its hydrogen-bonding capabilities. The ratio of these solvents to the aqueous phase is systematically varied to optimize the balance between resolution and analysis time.
-
Temperature: Column temperature is a critical parameter in HPLC, especially for chiral separations. It can affect the kinetics of the analyte-CSP interaction. For the separation of prostaglandin epimers, temperatures between 25°C and 40°C have been shown to be effective.[11] A higher temperature was found to improve the resolution for some prostaglandin enantiomers.[11]
Optimized Protocol for Separation of (15S)-Latanoprost Acid Epimers
This protocol has been validated to be a self-validating system through the inclusion of rigorous system suitability criteria.
Instrumentation and Materials
-
HPLC system with a UV or PDA detector.
-
Chiral HPLC Column: Cellulose tris(4-methylbenzoate) immobilized on silica gel (e.g., Chiracel OJ-RH), 150 mm x 4.6 mm, 5 µm particle size.
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (85%)
-
(15R)-Latanoprost Acid and (15S)-Latanoprost Acid reference standards.
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiracel OJ-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : Water (pH 3.0 with H₃PO₄) (20:15:65, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Sample Diluent | Mobile Phase |
Preparation of Solutions
-
Aqueous Mobile Phase (pH 3.0): Add approximately 0.5 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Adjust as necessary to achieve a final pH of 3.0.
-
Final Mobile Phase: Mix Acetonitrile, Methanol, and pH 3.0 Water in a 20:15:65 ratio. For example, to make 1000 mL, combine 200 mL of Acetonitrile, 150 mL of Methanol, and 650 mL of pH 3.0 Water. Degas the solution by sonication or vacuum filtration before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard ((15R)- and (15S)-Latanoprost Acid) in separate 100 mL volumetric flasks, diluting to volume with the mobile phase.
-
System Suitability Solution (10 µg/mL): Pipette 10 mL of each stock solution into a single 100 mL volumetric flask and dilute to volume with the mobile phase. This solution contains both epimers.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a target concentration of approximately 10 µg/mL of latanoprost acid.
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the results on a day-to-day basis, the following system suitability tests must be performed before any sample analysis.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Resolution (Rs) | ≥ 1.5 between (15R) and (15S) peaks | Ensures the two epimers are sufficiently separated for accurate quantification. |
| Tailing Factor (T) | ≤ 2.0 for the (15R)-Latanoprost Acid peak | Confirms good peak shape, which is essential for accurate integration. |
| RSD of Peak Area | ≤ 2.0% for 6 replicate injections | Demonstrates the precision and stability of the HPLC system. |
The method should be fully validated according to ICH Q2(R1) guidelines, establishing its specificity, linearity, range, accuracy, precision, and robustness.
Illustrative Diagram: The Molecular Challenge
The following diagram illustrates the relationship between the prodrug, the active drug, and the epimeric impurity, highlighting the subtle structural difference that this HPLC method is designed to resolve.
Caption: Relationship between Latanoprost and its acid epimers.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the separation of (15S)-latanoprost acid epimers. By employing a chiral reversed-phase stationary phase with an optimized acidic mobile phase, this method achieves excellent resolution and robust performance. The detailed explanation of the method development rationale, coupled with the step-by-step protocol and system suitability requirements, equips researchers and quality control analysts with a reliable tool to ensure the stereochemical purity and quality of latanoprost acid.
References
-
Beit-Yannai, E., et al. (1999). Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC. PubMed. Available at: [Link]
-
Terragno, A., et al. (1981). High performance liquid chromatography and UV detection for the separation and quantitation of prostaglandins. Prostaglandins. Available at: [Link]
-
Enesei, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
-
Srinivas, K., et al. (2023). Method Development and Validation of Latanoprost by using RP-HPLC in Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
Doneanu, C. E., et al. HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. ResearchGate. Available at: [Link]
-
Capdevila, J. H., et al. (2006). A New Approach to the Extraction of Prostaglandins 6-Keto-F1α, F2α, E2, and E1 from Gastric Mucosa with Quantitative Analysis by Reverse Phase Liquid Chromatography. Taylor & Francis Online. Available at: [Link]
-
Pauly, A., et al. (2021). Physiochemical properties of latanoprost eye drops. ResearchGate. Available at: [Link]
-
Al-Kinani, A. A., et al. (2018). Chemical structure of latanoprost and its active metabolite-latanoprost acid. ResearchGate. Available at: [Link]
-
Healio. (2025). Latanoprost: Uses, Side Effects & Dosage. Healio. Available at: [Link]
-
Widomski, P., et al. (2006). Validated liquid chromatographic method for analysis of the isomers of latanoprost. AKJournals. Available at: [Link]
-
Enesei, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Scilit. Available at: [Link]
-
Enesei, M., et al. (2020). Chiral separation of the optical isomers of PGF1α, R = 1.7. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Latanoprost acid. PubChem. Available at: [Link]
-
Enesei, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate. Available at: [Link]
-
Brunnemann, A., et al. (2022). An Evaluation of the Physicochemical Properties of Preservative-Free 0.005% (w/v) Latanoprost Ophthalmic Solutions. MDPI. Available at: [Link]
-
Chemignition Laboratory. (2025). Latanoprost: Structure, Properties, Pharmacology, and Safety. Chemignition. Available at: [Link]
-
Wang, L. (2015). RP-HPLC determination of two stereoisomers in latanoprost eye drop. Journal of Shenyang Pharmaceutical University. Available at: [Link]
-
Gjetja, M., et al. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. Available at: [Link]
-
Wainer, I. W. (n.d.). Chiral Separations. VTechWorks. Available at: [Link]
Sources
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- 4. Latanoprost acid | C23H34O5 | CID 6441636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Latanoprost: Uses, Side Effects & Dosage | Healio [healio.com]
- 6. RP-HPLC determination of two stereoisomers in latanoprost eye drop [jcpu.cpu.edu.cn]
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- 9. researchgate.net [researchgate.net]
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- 11. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of (15S)-Latanoprost Acid During Storage
Welcome to the technical support center for (15S)-Latanoprost Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing thermal degradation and ensuring the stability of (15S)-Latanoprost Acid throughout your experiments.
Understanding the Instability of Latanoprost Acid
(15S)-Latanoprost acid, a potent prostaglandin F2α analog, is a cornerstone in glaucoma research and ophthalmic drug development. However, its complex chemical structure makes it susceptible to degradation from various environmental factors, with temperature being a critical variable.[1][2] Improper storage can lead to the formation of degradation products, compromising the potency and purity of the compound, which in turn can lead to inconsistent experimental results and failed regulatory audits.[1]
The primary degradation pathways for latanoprost include:
-
Hydrolysis: The isopropyl ester group of the latanoprost prodrug is susceptible to hydrolysis, which converts it to the active (15S)-Latanoprost Acid. While this is the intended bioactivation pathway in the cornea, it can also occur during storage under inappropriate pH and temperature conditions, leading to the formation of latanoprost acid as a primary degradant.[3][4]
-
Oxidation: The secondary alcohol group at the C15 position is prone to oxidation, forming 15-keto-latanoprost, another significant degradation product.[3][4]
-
Epimerization: The stereochemistry at the C15 position can invert, leading to the formation of the 15-epi latanoprost diastereomer.[3]
-
Photo-degradation: Latanoprost is sensitive to light, particularly UV radiation, which can accelerate its degradation.[2][3]
This guide will focus on mitigating these degradation pathways, with a special emphasis on preventing thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (15S)-Latanoprost Acid?
For long-term storage, (15S)-Latanoprost Acid active pharmaceutical ingredient (API) should be stored at temperatures between -20°C and -10°C.[1][5] It should be kept in a tightly sealed, light-resistant container to prevent degradation from moisture, air, and light.[1][5]
| Storage Condition | Temperature Range | Duration |
| Long-term | -20°C to -10°C | Up to 36 months[1] |
| Short-term (shipping) | 2°C to 8°C | ≤ 7 days (if validated)[1] |
| Room Temperature | Not recommended | > 24 hours should be avoided[1] |
Q2: How do I handle (15S)-Latanoprost Acid upon receiving a shipment?
Latanoprost acid is typically shipped on dry ice or with gel packs to maintain a cold chain.[1] Upon receipt, immediately transfer the compound to a freezer set to the recommended -20°C to -10°C range. Visually inspect the container for any signs of damage that might compromise the integrity of the seal.
Q3: What are the visible signs of (15S)-Latanoprost Acid degradation?
If not stored correctly, you may observe the following signs of degradation:
-
Discoloration: The compound may change from white or off-white to a yellowish hue.[1]
-
Odor: A slight acidic or rancid odor may be present.[1]
-
Potency Loss: A noticeable decrease in the expected biological activity or a drop in assay potency below 98%.[1]
-
Increased Impurities: Analysis by High-Performance Liquid Chromatography (HPLC) will show an increase in impurity peaks.[1]
Q4: Can I store (15S)-Latanoprost Acid in a solution?
Storing latanoprost acid in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation pathways. If you must prepare a stock solution, it is advisable to:
-
Use a suitable solvent like acetonitrile or methanol.[4]
-
Prepare small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C and use them within a short timeframe.
Q5: What type of container is best for storing (15S)-Latanoprost Acid?
(15S)-Latanoprost Acid should be stored in glass or polypropylene vials to prevent chemical interactions.[1] For added protection, especially during shipping, a multi-layered packaging approach is often used, involving sealing the primary container in a poly bag and then in a triple-laminated aluminum bag to protect against light and moisture.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent or lower-than-expected bioassay results.
Possible Cause: Degradation of the (15S)-Latanoprost Acid stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Step-by-Step Guidance:
-
Verify Storage Conditions: Confirm that your stock solutions and the primary API have been consistently stored at the recommended temperature (-20°C) and protected from light.[3]
-
Prepare Fresh Solutions: If there is any doubt about the storage history, prepare a fresh stock solution from a previously unopened vial of (15S)-Latanoprost Acid.
-
Perform a Purity Check: If you have access to analytical instrumentation, perform an HPLC analysis to check for the presence of known degradation products like latanoprost acid and 15-keto-latanoprost.[3][4]
-
Re-run the Bioassay: Use the freshly prepared and verified stock solution in your bioassay. If the results are now consistent and as expected, the original stock solution had likely degraded.
-
Review Experimental Protocol: If the issue persists, review your entire experimental protocol for other potential sources of variability.
Issue 2: Appearance of unexpected peaks in HPLC chromatogram during stability studies.
Possible Cause: Formation of unknown degradation products or interaction with excipients.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Step-by-Step Guidance:
-
Review Sample Handling: Ensure that samples were not exposed to high temperatures, extreme pH, or prolonged light during preparation and analysis.[3]
-
Compare with Standards: If available, compare the retention times of the unknown peaks with those of known latanoprost degradation product standards.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating and capable of separating (15S)-Latanoprost Acid from all potential degradation products.[4][6]
-
Investigate Excipient Compatibility: If your formulation contains excipients, consider the possibility of interactions leading to new degradation products.[7][8] Conduct forced degradation studies on the individual excipients to rule out interference.[9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for (15S)-Latanoprost Acid
This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular instrumentation and formulation.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[10]
-
Column: A reverse-phase cyano column (e.g., Hypersil BDS CN, 250 x 4.6 mm, 5 µm) is often effective.[6][9]
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH 3.2), acetonitrile, and methanol is commonly used.[6][9]
-
Detection Wavelength: 210 nm and 295 nm.[9]
-
Sample Preparation:
-
Prepare a stock solution of (15S)-Latanoprost Acid in acetonitrile at a concentration of 50 µg/mL.[4]
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
-
-
Validation: The method should be validated according to ICH Q2 guidelines to demonstrate linearity, accuracy, precision, and specificity.[4] Forced degradation studies should be performed to confirm its stability-indicating nature.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[9][11]
-
Acid Hydrolysis: Mix the latanoprost stock solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.[3][9]
-
Base Hydrolysis: Mix the latanoprost stock solution with 0.1 M NaOH at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis. Note that strong basic conditions can lead to complete hydrolysis.[4][9]
-
Oxidative Degradation: Treat the latanoprost stock solution with 3% hydrogen peroxide at room temperature for 24 hours, protected from light.[3][9]
-
Thermal Degradation: Expose the solid (15S)-Latanoprost Acid or a solution to elevated temperatures (e.g., 50°C and 70°C) for defined periods.[2]
-
Photodegradation: Expose a solution of (15S)-Latanoprost Acid to UV light, following ICH Q1B guidelines.[12]
References
- Chemignition. (2025, May 16). Stability and Storage Guidelines for Latanoprost API.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Scribd. ICH Drug Stability Testing Guidelines | PDF.
- MasterControl. ICH Q1 Stability Testing Guidelines.
- ChemicalBook. (2026, January 31). Latanoprost acid - Safety Data Sheet.
- Slideshare. Ich guideline for stability testing | PPTX.
- RSC Publishing. A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution.
- ResearchGate. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance.
- European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Investigative Ophthalmology & Visual Science. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use.
- BenchChem. (2025, December). 15(S)-Latanoprost stability and degradation pathways.
- ResearchGate. The stabilization mechanism of latanoprost.
- BenchChem. A Comparative Guide to Validated Analytical Methods for 15(S)-Latanoprost Quantification.
- MDPI. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments.
- ResearchGate. (2025, October 19). Formulation and Evaluation of Latanoprost Ophthalmic Gel for Enhanced Ocular Bioavailability.
- BenchChem. Technical Support Center: Forced Degradation Studies of Latanoprost and Its Isomers.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing Mobile Phase Gradients for (15S)-Latanoprost Acid LC-MS Analysis
Welcome to the technical support center for the analysis of (15S)-latanoprost acid. As the pharmacologically active metabolite of the prodrug latanoprost, accurate and robust quantification of this analyte is critical in drug development, pharmacokinetics, and quality control studies.[1] Latanoprost acid, a prostaglandin F2α analogue, presents unique challenges in liquid chromatography-mass spectrometry (LC-MS) due to its chemical properties and typically low concentrations in biological and pharmaceutical samples.[2][3]
This guide is structured to provide not just protocols, but a deep understanding of the method's underlying principles. We will move from foundational concepts to specific, actionable troubleshooting guides in a practical question-and-answer format, grounded in established scientific principles to ensure method integrity and trustworthiness.
Section 1: Foundational Principles of the LC-MS Method
The successful analysis of latanoprost acid hinges on a synergistic relationship between the liquid chromatography separation and the mass spectrometry detection. The entire workflow is designed to ensure the analyte is retained, well-resolved, and efficiently ionized.
Caption: High-level workflow for a typical (15S)-latanoprost acid LC-MS/MS analysis.
At its core, the method relies on reversed-phase chromatography, where latanoprost acid (a moderately polar molecule) is retained on a nonpolar stationary phase (like C8 or C18). A gradient elution, starting with a high percentage of aqueous mobile phase and increasing the percentage of organic solvent (like acetonitrile), is used to elute the analyte from the column. The key to success lies in carefully controlling the chemistry of the mobile phase.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to establish a robust starting point for your method development.
Q1: What is the best starting point for a mobile phase composition for latanoprost acid analysis?
A robust starting point is a binary mobile phase system consisting of:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Acetonitrile is often preferred over methanol as it typically provides lower backpressure and can offer different selectivity for impurities.[1][4]
Q2: Why is an acidic modifier like formic acid essential for this analysis?
The inclusion of an acid, typically 0.1% formic acid, serves three critical functions:
-
Controls Analyte Retention and Peak Shape: Latanoprost acid contains a carboxylic acid functional group.[5] In a low-pH mobile phase, this group is fully protonated (uncharged), which increases its hydrophobicity and leads to more consistent and predictable retention on a reversed-phase column. This also minimizes secondary ionic interactions with the stationary phase, which are a primary cause of peak tailing.[5][6]
-
Suppresses Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These sites are acidic and can become deprotonated (Si-O-), creating negative charges that can interact with analytes, causing severe peak tailing.[7][8] Operating at a low pH (around 2.7 for 0.1% formic acid) ensures these silanol groups remain protonated and neutral, thus preventing this undesirable interaction.[6]
-
Promotes Efficient Ionization: In positive mode electrospray ionization (ESI+), the goal is to form the protonated molecule, [M+H]⁺. The excess protons supplied by the formic acid in the mobile phase facilitate this process in the ESI source, leading to a strong and stable analyte signal.[9][10]
Q3: What type of HPLC/UHPLC column should I use?
A high-purity, end-capped C8 or C18 column is the standard choice.[1][4][11]
-
Particle Size: For UHPLC systems, sub-2 µm particles offer the highest efficiency and resolution. For standard HPLC systems, 2.7 to 5 µm particles are appropriate.
-
End-capping: Choose a column that is thoroughly end-capped. This process deactivates most of the residual silanol groups, significantly reducing the potential for peak tailing with acidic analytes like latanoprost acid.[5]
-
Pore Size: A standard pore size of 100-130 Å is suitable for an analyte of this molecular weight.
Q4: Should I use a gradient or isocratic elution?
The choice depends on the complexity of your sample matrix.
-
Gradient Elution: This is the most common and recommended approach, especially for analyzing latanoprost acid in the presence of its parent prodrug (latanoprost) or other degradation products and matrix components.[4][12] A gradient allows for stronger retention of early-eluting compounds and provides sufficient elution strength to remove highly retained contaminants from the column, leading to a cleaner chromatogram and reduced carryover.
-
Isocratic Elution: An isocratic (constant mobile phase composition) method can be effective for simpler, cleaner samples, such as from a pure drug substance.[11][13] While simpler to run, it is more susceptible to interference from matrix components and may result in broader peaks for later-eluting compounds.
Section 3: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific issues you may encounter during method development and execution.
Issue 1: Poor Peak Shape (Tailing/Asymmetry)
-
Question: My peak for latanoprost acid is tailing significantly, with an asymmetry factor > 1.5. What are the likely causes and how can I fix it?
-
Answer: Peak tailing is the most common chromatographic problem for this analyte. It degrades resolution and compromises integration accuracy. The causes are systematic and can be diagnosed logically.
Caption: Logical workflow for troubleshooting peak tailing of latanoprost acid.
Causality and Solutions:
-
Primary Cause: Secondary Silanol Interactions. As discussed, the interaction between the deprotonated carboxylic acid of the analyte and ionized silanols on the column packing is the most frequent culprit.[5][7]
-
Solution: Ensure your mobile phase is sufficiently acidic. Prepare fresh mobile phase A and B, each containing 0.1% formic acid. This protonates both the analyte and the silanol groups, neutralizing the interaction.[6]
-
-
Secondary Cause: Column Overload. Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[6][14]
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves dramatically, you were overloading the column. Determine the upper limit of your column's loading capacity.
-
-
Tertiary Cause: Extra-Column Effects. If all peaks in your chromatogram (not just the analyte) are tailing, the issue may be physical. Dead volumes in tubing, loose fittings, or a blockage in the column inlet frit can cause peak dispersion.[5][14]
-
Solution: Inspect all fittings from the injector to the detector. Ensure you are using tubing with the smallest appropriate internal diameter. If a blockage is suspected, try reversing and flushing the column (if permitted by the manufacturer).
-
Issue 2: Low Sensitivity and Inconsistent Ionization
-
Question: I'm struggling with a low signal-to-noise ratio and poor reproducibility for my latanoprost acid peak. What should I investigate?
-
Answer: Low sensitivity is often an ionization issue. The goal is to maximize the formation of the desired precursor ion ([M+H]⁺ at m/z 391.2) and minimize anything that interferes with this process.
Causality and Solutions:
-
Primary Cause: Ion Suppression. Co-eluting compounds from the sample matrix can compete with latanoprost acid for ionization in the ESI source, suppressing its signal.[15]
-
Solution: Improve your chromatographic separation. Adjust the gradient slope to move the latanoprost acid peak away from any areas of high matrix interference. You can also enhance your sample preparation (e.g., use solid-phase extraction instead of simple protein precipitation) to remove more interfering compounds.[15]
-
-
Secondary Cause: Formation of Undesirable Adducts. In the absence of a strong proton source, latanoprost acid can form adducts with alkali metals (like sodium [Na]⁺ and potassium [K]⁺) that are often present as trace contaminants in glassware, solvents, or additives.[10] This splits the analyte signal across multiple ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the intensity of your target ion.
-
Solution: The addition of 0.1% formic acid is again the primary remedy, as the high concentration of protons will drive the equilibrium towards the formation of [M+H]⁺.[10] Using high-purity solvents and additives (LC-MS grade) and avoiding glass containers for mobile phase preparation where possible can also help.
-
Table 1: Common MS Adducts of (15S)-Latanoprost Acid (Exact Mass ≈ 390.24)
| Adduct Ion | Formula | Observed m/z (Monoisotopic) | Mitigation Strategy |
|---|---|---|---|
| Protonated (Target) | [M+H]⁺ | 391.25 | Promote with 0.1% Formic Acid in mobile phase. |
| Sodium Adduct | [M+Na]⁺ | 413.23 | Suppress with 0.1% Formic Acid; use high-purity solvents.[9][10] |
| Ammonium Adduct | [M+NH₄]⁺ | 408.28 | Use formic acid instead of ammonium formate if this adduct is problematic and not desired. |
| Potassium Adduct | [M+K]⁺ | 429.20 | Suppress with 0.1% Formic Acid; use high-purity solvents and plasticware.[10] |
Issue 3: Retention Time Instability
-
Question: My retention time for latanoprost acid is drifting between injections, making identification and integration difficult. What's causing this?
-
Answer: Retention time (RT) stability is critical for reliable quantification. Drifts are almost always caused by changes in the mobile phase, flow rate, or column conditions.[14][16]
Causality and Solutions:
-
Primary Cause: Insufficient Column Equilibration. If the column is not fully equilibrated to the initial gradient conditions before each injection, the RT will shift, usually to earlier times, as the run series progresses.
-
Solution: Ensure your gradient program includes a post-run equilibration time that is at least 5-10 column volumes long. For a typical 100 x 2.1 mm column, this might be 2-3 minutes.
-
-
Secondary Cause: Mobile Phase Composition Changes. The ratio of acetonitrile to water is the primary driver of retention. Small changes in this ratio can cause RT shifts.[16]
-
Solution: Prepare mobile phases carefully and in large enough batches to last for the entire analytical run. Keep mobile phase bottles capped to prevent selective evaporation of the more volatile organic component (acetonitrile). Premixing isocratic mobile phases is recommended over online mixing if your pump's performance is .
-
-
Tertiary Cause: Temperature Fluctuations. Column temperature affects mobile phase viscosity and retention thermodynamics.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature, typically between 30-40 °C, to maintain consistent retention.[4]
-
Section 4: Experimental Protocols
Protocol 1: Preparation of Mobile Phases
This protocol describes the preparation of standard mobile phases for robust latanoprost acid analysis.
Materials:
-
HPLC or LC-MS grade Water
-
HPLC or LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid (>99% purity)
-
Sterile, filtered mobile phase bottles
-
Graduated cylinders
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of LC-MS grade water into a 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion for 1 minute.
-
Sonicate (degas) the solution for 10-15 minutes.
-
Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water".
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile into a separate 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Cap the bottle and mix thoroughly by inversion for 1 minute.
-
Sonicate (degas) the solution for 10-15 minutes.
-
Label the bottle clearly: "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".
-
Trustworthiness Check: Using high-purity, filtered solvents and additives minimizes background noise and potential contaminants. Accurate measurement ensures a consistent mobile phase pH and composition, which is critical for reproducible chromatography.
Protocol 2: Generic Gradient Optimization Workflow
This workflow provides a systematic approach to developing a selective and efficient gradient method.
Assumptions:
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Procedure:
-
Step 1: Scouting Gradient. Perform a fast, broad gradient to determine the approximate elution percentage of latanoprost acid.
-
Step 2: Focused Gradient. Based on the scouting run, build a shallower gradient around the elution point to improve resolution from nearby impurities.
-
Step 3: Optimization. Adjust the gradient slope and add isocratic holds if necessary to maximize resolution. Ensure a high-organic wash step is included to clean the column after each injection.
Table 2: Example Gradient Elution Programs
| Time (min) | %A (0.1% FA in H₂O) | %B (0.1% FA in ACN) | Curve | Notes |
|---|---|---|---|---|
| Scouting Gradient | ||||
| 0.00 | 95.0 | 5.0 | Initial | Start at low organic. |
| 8.00 | 5.0 | 95.0 | Linear | Broad gradient to find analyte. |
| 9.00 | 5.0 | 95.0 | Hold | Column wash. |
| 9.10 | 95.0 | 5.0 | Step | Re-equilibrate. |
| 11.00 | 95.0 | 5.0 | Hold | Equilibration complete. |
| Optimized Gradient (Assuming Elution at ~60% B) | ||||
| 0.00 | 70.0 | 30.0 | Initial | Start closer to elution %. |
| 1.00 | 70.0 | 30.0 | Hold | Focus early eluting peaks. |
| 5.00 | 40.0 | 60.0 | Linear | Shallow gradient over elution window. |
| 7.00 | 5.0 | 95.0 | Linear | Steeper gradient for column wash. |
| 8.50 | 5.0 | 95.0 | Hold | Ensure all late eluters are off. |
| 8.60 | 70.0 | 30.0 | Step | Re-equilibrate. |
| 11.00 | 70.0 | 30.0 | Hold | Equilibration complete. |
References
- Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. (2025). MDPI.
- Technical Support Center: Forced Degradation Studies of Latanoprost and Its Isomers. (n.d.). Benchchem.
-
Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. (2011). PubMed. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. Available at: [Link]
-
Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. (2018). ResearchGate. Available at: [Link]
-
Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray. (n.d.). ResearchGate. Available at: [Link]
- Stable eye drops containing latanoprost as the active ingredient. (n.d.). Google Patents.
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available at: [Link]
-
Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. (2024). AKJournals. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). Chromatography Today. Available at: [Link]
-
Why Do Peaks Tail?. (n.d.). LCGC. Available at: [Link]
-
Development of a Stable Latanoprost Solution for Use as Eye Drops. (n.d.). ThaiScience. Available at: [Link]
-
Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. (2014). ResearchGate. Available at: [Link]
-
REVERSED-PHASE HPLC METHOD DEVELOPMENT AND VALIDATION OF LATANOPROST IN OPHTHALMIC SOLUTION AND IDENTIFICATION OF UNKNOWN IMPURITIES BY LC-MS/MS. (2016). Semantic Scholar. Available at: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). Chromatography Online. Available at: [Link]
-
Latanoprost: Uses, Side Effects & Dosage. (2025). Healio. Available at: [Link]
-
Latanoprost acid. (n.d.). PubChem. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online. Available at: [Link]
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- 4. Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid in: Acta Chromatographica Volume 37 Issue 1 (2024) [akjournals.com]
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stabilizing (15S)-latanoprost acid in aqueous buffer solutions
Welcome to the Technical Support Center for the stabilization and handling of (15S)-latanoprost acid. This guide is designed for researchers, analytical scientists, and formulation developers working with prostaglandin F2α (PGF2α) analogues.
(15S)-Latanoprost acid is the biologically active moiety of the prodrug latanoprost. Because of its highly lipophilic nature and the presence of vulnerable functional groups (hydroxyls, double bonds), maintaining its chemical and physical stability in aqueous buffer solutions requires precise thermodynamic and kinetic control.
Part 1: Fundamental Stability & Degradation Mechanisms
Q: What are the primary chemical degradation pathways for (15S)-latanoprost acid in aqueous buffers? A: (15S)-Latanoprost acid is structurally sensitive and primarily degrades through three distinct pathways in aqueous media[1]:
-
Epimerization: The hydroxyl group at the C-15 position is highly susceptible to inversion under extreme pH conditions, leading to the formation of the 15-epi diastereomer (15(R)-latanoprost acid).
-
Oxidation: The molecule contains double bonds and secondary alcohols that are prone to oxidation by reactive oxygen species (ROS) or UV light, yielding 15-keto-latanoprost derivatives.
-
Isomerization: Elevated temperatures induce trans-isomerization of the cis-double bond, forming the 5,6-trans-latanoprost acid isomer.
Causality Insight: The cyclopentane ring and aliphatic chains create a sterically hindered but electronically vulnerable structure. Extreme pH disrupts the hydrogen bonding network stabilizing the C-15 hydroxyl, drastically lowering the activation energy required for epimerization[2].
Caption: Degradation pathways of (15S)-latanoprost acid under environmental stress.
Part 2: Formulation & Buffer Optimization
Q: How do I optimize the pH and buffer composition to maximize the stability of latanoprost acid? A: The optimal pH range for latanoprost derivatives in aqueous solutions is strictly between 5.0 and 6.7 [3]. Causality Insight: Below pH 5.0, acid-catalyzed epimerization accelerates. Above pH 7.0, base-catalyzed degradation occurs. A 10 mM sodium dihydrogen phosphate/disodium phosphate buffer is recommended to maintain this narrow window without introducing high ionic strength, which could salt-out the lipophilic compound[1].
Q: Why does the concentration of latanoprost acid drop rapidly in my optimized buffer, even without chemical degradation? A: This is a classic artifact of physical adsorption. (15S)-Latanoprost acid is highly lipophilic. In simple aqueous buffers, the hydrophobic aliphatic chains interact thermodynamically with the hydrophobic polymer matrices of plastic containers (e.g., polypropylene, polyethylene), pulling the drug out of solution[1]. Mitigation Strategy:
-
Container Selection: Always use silanized glass vials for storage to eliminate hydrophobic binding sites[2].
-
Micellar Solubilization: Incorporate 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or non-ionic surfactants (e.g., Polyoxyl 40 stearate). HP-β-CD forms an inclusion complex, physically shielding the lipophilic tail and vulnerable hydroxyl groups inside its hydrophobic cavity, preventing both adsorption and chemical degradation[4].
Part 3: Troubleshooting Experimental Anomalies
Q: I am observing unexpected peaks in my HPLC chromatograms during stability testing. How do I troubleshoot this? A: Unexpected peaks usually indicate the formation of degradation products during sample preparation or storage. Ensure your samples are protected from light and kept at 2–8°C prior to injection[2]. To troubleshoot, run a forced degradation panel (acid, base, peroxide, heat) alongside your samples. If the unknown peak aligns with the 15-keto derivative, your samples are suffering from oxidative stress (consider an N₂ purge). If it aligns with the 15-epi diastereomer, check your buffer's pH drift.
Quantitative Stability Data
To assist in predictive modeling and shelf-life estimation, the following table summarizes the thermal degradation kinetics of latanoprost derivatives in aqueous media[2]:
| Temperature | Stress Condition | Degradation Rate | Time for 10% Degradation (t₉₀) | Mitigation Strategy |
| 37°C | Thermal (Aqueous) | 0.15 µg/mL/day | - | Store at 2–8°C |
| 50°C | Thermal (Aqueous) | 0.29 µg/mL/day | 8.25 days | Avoid heat during prep |
| 70°C | Thermal (Aqueous) | - | 1.32 days | Do not autoclave |
| 25°C | Oxidative (3% H₂O₂) | Rapid | < 24 hours | N₂ purge, protect from light |
Part 4: Step-by-Step Methodologies
Protocol 1: Preparation of Stabilized (15S)-Latanoprost Acid Aqueous Solution
This protocol utilizes cyclodextrin inclusion to create a self-validating, stable aqueous stock.
-
Buffer Preparation: Prepare a 10 mM sodium phosphate buffer. Adjust the pH to 6.0 ± 0.2 using 0.1 M NaOH or HCl. Causality: This specific pH minimizes the kinetic rate of both acid- and base-catalyzed epimerization.
-
Excipient Addition: Dissolve 5% w/v 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) into the buffer. Stir until completely clear.
-
API Solubilization: Slowly add the (15S)-latanoprost acid API to the solution while stirring at 300 RPM. Protect the flask from ambient light using amber glassware.
-
Self-Validation Checkpoint: Immediately sample an aliquot for HPLC analysis (T=0). Compare the Area Under the Curve (AUC) to a standard curve prepared in neat acetonitrile. Validation rule: If the aqueous AUC is <98% of the organic AUC, adsorption to the preparation vessel has occurred, indicating insufficient HP-β-CD complexation or improper glassware selection.
Protocol 2: Stability-Indicating HPLC Workflow
Standard HPLC methods cannot resolve latanoprost acid from its epimers. This specific workflow ensures accurate quantification.
-
Sample Preparation: Dilute samples to a working concentration (e.g., 50 µg/mL) using the mobile phase to prevent solvent-front distortion.
-
Chromatographic Separation: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm). Run an isocratic or shallow gradient mobile phase consisting of Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) at a 60:40 (v/v) ratio. Flow rate: 1.0 mL/min. Detection: UV at 210 nm[2]. Causality: The low pH of the mobile phase (pH 3.0) suppresses the ionization of the carboxylic acid group on latanoprost acid, increasing its hydrophobicity and retention time, which is critical for resolving the closely eluting 15-epi and 5,6-trans isomers.
-
Self-Validation Checkpoint: Inject a forced-degradation positive control (a sample exposed to 3% H₂O₂ for 4 hours). Validation rule: The analytical run is only valid if the 15-keto-latanoprost peak is baseline-resolved (Resolution factor > 1.5) from the intact (15S)-latanoprost acid peak.
Caption: Self-validating experimental workflow for latanoprost acid stability testing.
References
-
Aqueous Prostaglandin Eye Drop Formulations Source: MDPI (Pharmaceutics) URL:[Link]
-
The stabilization mechanism of latanoprost Source: ResearchGate URL:[Link]
- Source: Google Patents (EP1532981A1)
Sources
reducing matrix effects in (15S)-latanoprost acid bioanalytical assays
A Senior Application Scientist's Guide to Mitigating Matrix Effects
Welcome to the technical support center for the bioanalysis of (15S)-latanoprost acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this potent prostaglandin F2α analogue in biological matrices. Latanoprost acid's low therapeutic concentration and acidic nature make its accurate measurement by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) particularly susceptible to matrix effects, which can compromise data integrity.[1][2]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you identify, quantify, and effectively reduce matrix effects, ensuring the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses fundamental concepts of matrix effects as they pertain to latanoprost acid bioanalysis.
Q1: What exactly are "matrix effects" in LC-MS/MS bioanalysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[3][4][5] This interference occurs within the mass spectrometer's ion source and can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[5][6][7]
-
Ion Enhancement: A less common effect where matrix components increase the analyte's signal intensity.[4][6]
Both phenomena lead to inaccurate and imprecise quantification, potentially compromising the validity of pharmacokinetic and toxicological studies.[3][6] The primary cause of ion suppression in plasma and serum samples is the presence of phospholipids.[7][8][9]
Q2: Why is (15S)-latanoprost acid particularly susceptible to matrix effects?
A: Several factors contribute to the susceptibility of latanoprost acid assays:
-
Low Concentrations: Latanoprost is a potent drug administered in low doses, resulting in nanogram or sub-nanogram per milliliter concentrations of its active acid metabolite in plasma.[1] At these low levels, even minor signal suppression can push the analyte below the limit of quantification (LOQ).
-
Complex Matrices: It is typically measured in complex biological fluids like plasma, serum, or aqueous humor, which are rich in endogenous materials like proteins, salts, and, most importantly, phospholipids.[3][4][10]
-
Electrospray Ionization (ESI): The ESI technique, commonly used for analyzing compounds like latanoprost acid, is highly susceptible to matrix effects because the ionization process is based on charge competition in evaporating droplets.[7][11]
Q3: What are the primary sources of matrix effects in plasma and serum samples?
A: While various endogenous materials can cause interference, phospholipids are the most significant and problematic source of matrix effects in bioanalysis.[7][8][12] These molecules are major components of cell membranes and have a dual hydrophobic/hydrophilic nature, causing them to co-extract with many analytes during common sample preparation procedures like protein precipitation.[8][9] When they co-elute with latanoprost acid from the LC column, they interfere with the ionization process, leading to signal suppression.[8][9] Other sources include salts, proteins that were not fully removed, and co-administered drugs.[3][4]
Q4: How do I quantitatively assess the matrix effect in my assay?
A: The gold-standard method is the post-extraction spike technique , which allows you to calculate a quantitative Matrix Factor (MF).[4] This procedure directly measures the impact of the extracted matrix on your analyte's signal.
The process involves comparing the peak area of the analyte in two different samples:
-
Sample A: Blank biological matrix is extracted first, and then the analyte is spiked into the clean, extracted solvent.
-
Sample B: The analyte is prepared in a neat (clean) solvent at the identical final concentration as Sample A.
The Matrix Factor is then calculated as: Matrix Factor (MF) = (Peak Area of Analyte in Sample A) / (Peak Area of Analyte in Sample B)
-
An MF value of <1 indicates ion suppression.
-
An MF value of >1 indicates ion enhancement.
-
An MF value of 1 indicates no matrix effect.
Regulatory guidelines require this assessment to ensure the reliability of the bioanalytical method.[3]
Troubleshooting Guide: From Problem to Solution
This section provides solutions to specific problems you may encounter during method development.
Scenario 1: You observe high backpressure, poor peak shape, and a loss of sensitivity over a run sequence.
Q: My LC column's backpressure is climbing with each injection, my peaks are broadening, and the analyte signal is dropping. What is the likely cause and solution?
A: This classic symptom set strongly points to the accumulation of endogenous material, particularly proteins and phospholipids, on your analytical column.[8][9] Simple sample preparation techniques like Protein Precipitation (PPT) are often insufficient and allow these interfering substances to be injected into the LC-MS system.[9][13]
Causality: Phospholipids, if not removed, build up at the head of the column. They can then elute erratically during the gradient, causing baseline instability and ion suppression.[12] This buildup also physically clogs the column frit, leading to increased backpressure.[14]
Solution Pathway:
-
Stop Injecting: Immediately stop injecting samples to prevent further column damage.
-
Column Wash: Attempt to wash the column with a strong, organic solvent (e.g., isopropanol), but be aware that a dedicated cleaning procedure may be needed, or the column may be irreversibly fouled.
-
Implement a More Robust Sample Preparation Method: This is the critical step. You must move beyond simple protein precipitation. The goal is to remove phospholipids before injection. See the detailed protocols in the next section for superior methods like Solid-Phase Extraction (SPE) or specialized Phospholipid Removal (PLR) plates.
Scenario 2: Your validation experiments fail due to inaccuracy and imprecision, and you suspect ion suppression.
Q: My assay's quality control (QC) samples are failing, and I've confirmed a significant signal suppression zone around my analyte's retention time using a post-column infusion experiment. What is my strategy to eliminate this suppression?
A: This is a direct confirmation of a significant matrix effect. Your strategy should be a systematic, multi-step approach focused on separating the analyte from the interfering matrix components, primarily phospholipids. Improving sample preparation is the most effective way to achieve this.[7][15]
The following workflow diagram outlines the decision-making process for systematically troubleshooting and eliminating ion suppression.
Caption: Workflow for troubleshooting ion suppression.
Scenario 3: You are using Liquid-Liquid or Solid-Phase Extraction but experience low and inconsistent analyte recovery.
Q: My analyte recovery is poor and highly variable after implementing LLE or SPE. How can I optimize the extraction efficiency for latanoprost acid?
A: Low and variable recovery is typically due to suboptimal extraction parameters that are not suited for the physicochemical properties of (15S)-latanoprost acid. As a carboxylic acid, its charge state is pH-dependent, which is the key to controlling its extraction.
For Liquid-Liquid Extraction (LLE):
-
Check pH: Latanoprost acid must be in its neutral, protonated form to be efficiently extracted into an organic solvent. Ensure you are acidifying your plasma sample to a pH at least 2 units below the pKa of latanoprost acid (approx. 4.6). A pH of < 3 is recommended.[10]
-
Solvent Choice: The polarity of the extraction solvent is critical. While highly non-polar solvents like hexane are good for removing lipids, they may be poor for latanoprost acid. Moderately polar, water-immiscible solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often better choices.[7] A mixture of ethyl acetate and isopropanol has been used successfully.[1][16]
-
Mixing and Emulsions: Ensure vigorous mixing (vortexing) to maximize the surface area for extraction. If emulsions form, centrifugation at a higher speed or for a longer duration can help break them.
For Solid-Phase Extraction (SPE):
-
Sample Pre-treatment (pH Adjustment): Just as with LLE, the sample loaded onto a reversed-phase SPE cartridge must be acidified to ensure the neutral form of latanoprost acid is retained on the non-polar sorbent.[10][17]
-
Conditioning and Equilibration: Never let the sorbent bed dry out after conditioning (e.g., with methanol) and equilibration (e.g., with acidified water).[10] A dry sorbent will lead to channeling and poor recovery.
-
Wash Step: The wash solvent should be strong enough to remove polar interferences but weak enough to not elute the latanoprost acid. A common choice is a low percentage of organic solvent in acidified water (e.g., 5% methanol in 0.1% formic acid).[10]
-
Elution Step: The elution solvent must be strong enough to desorb the analyte. Typically, this is a high percentage of an organic solvent like methanol or acetonitrile.[10] Sometimes, adding a small amount of a weak base (e.g., ammonium hydroxide) to the elution solvent can deprotonate the acid, disrupting its interaction with the sorbent and dramatically improving recovery.
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation is the single most important factor in mitigating matrix effects. This table summarizes the trade-offs between common techniques.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Phospholipid Removal (PLR) Plates |
| Principle | Protein denaturation and removal by centrifugation. | Partitioning of analyte between immiscible aqueous and organic phases. | Analyte is retained on a solid sorbent while interferences are washed away. | Proteins are precipitated, and the supernatant flows through a sorbent that specifically captures phospholipids. |
| Phospholipid Removal | Poor (~50% or less)[7] | Moderate to Good | Good to Excellent | Excellent (>95-99%)[14][18] |
| Susceptibility to Matrix Effects | Very High[7][9] | Low to Moderate | Low | Very Low[13] |
| Method Development Time | Very Low | Moderate | Moderate to High | Very Low (often a generic protocol)[13] |
| Analyte Concentration | No | Yes | Yes | No |
| Suitability for Automation | High | Moderate | High | High |
| Overall Recommendation | Not recommended as a standalone technique for sensitive assays. Acceptable as a pre-step to SPE.[10] | A good, cost-effective option if optimized correctly.[13] | A robust and reliable "gold standard" for removing a wide range of interferences.[10][18] | The most effective and rapid solution for specifically targeting phospholipid-based matrix effects.[12] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows. Note: These are general protocols and must be optimized and validated for your specific laboratory conditions and instrumentation.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed to maximize the recovery of latanoprost acid while minimizing the extraction of interfering lipids.
-
Sample Preparation: To 100 µL of plasma sample (or standard/QC) in a microcentrifuge tube, add 20 µL of the internal standard (e.g., latanoprost-d4) working solution.[16]
-
Acidification: Add 20 µL of 2% formic acid in water. Vortex for 10 seconds to mix. This step is critical to protonate the latanoprost acid.
-
Solvent Addition: Add 600 µL of the extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate and isopropanol).
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet or aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[16]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 55:45 v/v water:acetonitrile with 0.1% formic acid).[16] Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with a Polymeric Sorbent
This protocol uses a polymeric reversed-phase cartridge (e.g., Oasis HLB), which offers excellent retention for a wide range of compounds and is stable across the pH spectrum.[10]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of 4% phosphoric acid in water and vortex.[10] If the sample has high protein content, perform protein precipitation first by adding 1 mL of cold acetonitrile, vortexing, and centrifuging; then acidify the resulting supernatant.[10]
-
SPE Cartridge Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of ultrapure water containing 0.1% formic acid through the cartridge. Do not allow the sorbent to go dry.[10]
-
Sample Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water (containing 0.1% formic acid) to remove salts and other polar impurities.[10]
-
Elution: Elute the latanoprost acid and internal standard with 1 mL of methanol or acetonitrile.[10]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
Protocol 3: Quantitative Assessment of Matrix Factor (MF)
This protocol will allow you to precisely measure the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at three concentrations (Low, Medium, High QC levels).
-
Set 2 (Post-Spiked Matrix): Obtain at least 6 different lots of blank biological matrix. Process these blank samples using your validated sample preparation method (e.g., the SPE protocol above). After the final evaporation step, reconstitute the dried extracts with the solutions from Set 1.
-
Set 3 (Extracted Samples): Spike the analyte and internal standard into the 6 lots of blank matrix before extraction and process them through the sample preparation method. (This set is used to calculate recovery and overall process efficiency).
-
-
Analysis: Inject all samples from Set 1 and Set 2 into the LC-MS/MS system.
-
Calculation:
-
For each lot of matrix and at each concentration level, calculate the Matrix Factor: MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)
-
Calculate the %CV of the MF across the different lots of matrix. A high %CV indicates a significant relative matrix effect, which is problematic.
-
A robust method should have an MF that is consistently close to 1 and a low %CV across different sources of matrix.
References
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Retrieved from [Link]
-
LCGC International. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Retrieved from [Link]
-
Pedersen-Bjergaard, S., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. PubMed, 15(8), 986-994. Retrieved from [Link]
-
Spectroscopy Online. (2026, March 12). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Retrieved from [Link]
-
Periat, A., et al. (2016). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. PMC. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Phenomenex: Phree Phospholipid Removal Solutions. Bioanalysis Zone. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Corporation. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 15). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]
-
Jian, W., et al. (2011). Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis, 3(8), 899-912. Retrieved from [Link]
-
LCGC International. (2025, August 6). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Chromatography Online. Retrieved from [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 21). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Retrieved from [Link]
-
Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Sword Bio. Retrieved from [Link]
-
International Journal of Pharma and Bio Sciences. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray. ResearchGate. Retrieved from [Link]
-
PubMed. (2020, August 5). LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase sample preparation method for prostaglandins: integration of procedures for isolation and derivatization for gas chromatographic determination. PubMed. Retrieved from [Link]
-
Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. Ovid. Retrieved from [Link]
-
Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative chromatogram of latanoprost acid and latanoprost in aqueous humor, 0.200 ng/mL calibration standard. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Retrieved from [Link]
-
Oxford Academic. (1984, January-February). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Journal of Analytical Toxicology, 8(1), 26–28. Retrieved from [Link]
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LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Retrieved from [Link]
-
Omics Online. (2015, October 19). Bioanalytical Method Development and Validation for Latanoprost Quantification in Pharmaceutical Opthalmic Microemulsion Formula. Omics Online. Retrieved from [Link]
-
PMC. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. PMC. Retrieved from [Link]
-
LCGC International. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. Chromatography Online. Retrieved from [Link]
-
PMC. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]
-
Diva-Portal.org. (2003, May 24). Literature study for selection of methods for analysing challenging oxidised lipids. Diva-Portal.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioanalytical Method Development and Validation for Latanoprost Quantification in Pharmaceutical Opthalmic Microemulsion Formulation by RP-HPLC. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. (2024, November 22). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. Retrieved from [Link]
-
Future Science. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Future Science. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]
-
Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ion suppression in LC-MS-MS: A case study. Semantic Scholar. Retrieved from [Link]
-
IOVS. (2002, December 15). Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells. IOVS. Retrieved from [Link]
-
MDPI. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The stabilization mechanism of latanoprost. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
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- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
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- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Chiral Separation Techniques for Latanoprost Acid Isomers
Welcome to the Technical Support Center for the chiral separation of latanoprost acid and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the chromatographic separation of these critical compounds. Our focus is on not just what to do, but why you're doing it, ensuring a robust and scientifically sound approach to your method development and troubleshooting.
Latanoprost, a prostaglandin F2α analog, is a chiral molecule with multiple stereocenters. The therapeutic efficacy is attributed to the (15R)-epimer. However, during synthesis and storage, isomeric impurities can form, primarily the 15(S)-epimer and the 5,6-trans isomer, which can impact the drug's safety and efficacy profile. Latanoprost acid, the active metabolite, is also a key analyte in these separations. This guide will provide a comprehensive resource for achieving baseline separation of these critical isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of latanoprost acid that I need to separate?
A1: The most critical isomers to resolve from the main latanoprost peak are the 15(S)-latanoprost (an epimer) and the 5,6-trans-latanoprost (a geometric isomer). Additionally, the enantiomer of latanoprost and its active form, latanoprost acid, are important related substances to monitor.
Q2: Which analytical technique is most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and well-documented technique for the chiral separation of latanoprost isomers. Supercritical Fluid Chromatography (SFC) is a powerful alternative that can offer faster separations and reduced solvent consumption. Capillary Electrophoresis (CE) is another viable, albeit less common, technique for chiral separations.
Q3: What type of HPLC column is best for latanoprost isomer separation?
A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating latanoprost isomers. Amino (NH2) columns have also been successfully used, particularly in normal-phase mode. For more complex samples, a combined system using a chiral column and a cyano column can be employed to resolve isomers and other related substances simultaneously.
Q4: How does temperature affect the chiral separation of latanoprost isomers?
A4: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP. However, the effect is compound-dependent, and in some cases, higher temperatures can improve peak efficiency. It is crucial to control and optimize the column temperature for your specific method.
Troubleshooting Guides
Issue 1: Poor Resolution Between Latanoprost and the 15(S)-Epimer
This is one of the most common challenges in latanoprost analysis. The structural similarity between the epimers necessitates a highly selective system.
Q: My resolution between the latanoprost and 15(S)-epimer peaks is less than 1.5. What are the likely causes and how can I improve it?
A: Poor resolution in this case typically points to suboptimal mobile phase composition or an inappropriate choice of chiral stationary phase. Here’s a systematic approach to troubleshoot this issue:
Potential Cause 1: Suboptimal Mobile Phase Composition
The mobile phase composition, including the organic modifier and any additives, plays a crucial role in chiral recognition.
-
Solution 1.1: Optimize the Organic Modifier Percentage.
-
For Normal-Phase (e.g., on an NH2 or polysaccharide CSP): The type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) in the non-polar mobile phase (e.g., heptane or hexane) is critical. A small change in the alcohol percentage can significantly impact selectivity.
-
For Reversed-Phase (e.g., on a polysaccharide CSP): Vary the percentage of acetonitrile or methanol in the aqueous mobile phase.
-
-
Solution 1.2: Introduce or Adjust an Acidic Modifier.
-
Latanoprost and its acid form are acidic compounds. Adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and sometimes enhance resolution by ensuring the analytes are in a single protonation state.
-
Potential Cause 2: Inappropriate Chiral Stationary Phase (CSP)
Not all CSPs will provide the necessary selectivity for this specific separation.
-
Solution 2.1: Screen Different CSPs.
-
If you are still in the method development phase, it is advisable to screen a few different polysaccharide-based CSPs (e.g., cellulose vs. amylose-based). These two classes of CSPs often exhibit complementary selectivities.
-
Potential Cause 3: Incorrect Temperature
As mentioned in the FAQs, temperature directly influences chiral recognition.
-
Solution 3.1: Optimize the Column Temperature.
-
Systematically evaluate a range of temperatures, for example, from 15°C to 40°C in 5°C increments. Lower temperatures often lead to better resolution, but this may come at the cost of broader peaks and longer run times.
-
Issue 2: Peak Tailing of Latanoprost Acid
Peak tailing can compromise the accuracy of integration and reduce overall resolution. For an acidic compound like latanoprost acid, this is a frequent problem.
Q: The peak for latanoprost acid is tailing significantly. What's causing this and how can I fix it?
A: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or column overload. Here’s how to address it:
Potential Cause 1: Secondary Interactions with the Stationary Phase
Residual silanol groups on the silica support of the stationary phase can interact with the carboxylic acid group of latanoprost acid, leading to tailing.
-
Solution 1.1: Adjust Mobile Phase pH.
-
In reversed-phase mode, ensure the pH of the mobile phase is low enough (e.g., pH 3.0) to keep the latanoprost acid in its protonated form. This can be achieved by adding an acid like orthophosphoric acid or TFA.
-
-
Solution 1.2: Use a Mobile Phase Additive.
-
Adding a small amount of a competing acid (e.g., 0.1% TFA) can help to saturate the active sites on the stationary phase, reducing their interaction with the analyte.
-
Potential Cause 2: Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution 2.1: Reduce Sample Concentration.
-
Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, you were likely overloading the column.
-
Potential Cause 3: Column Contamination or Degradation
Accumulation of strongly retained sample components or degradation of the stationary phase can lead to poor peak shape.
-
Solution 3.1: Implement a Column Wash Procedure.
-
Consult the column manufacturer's instructions for a recommended wash procedure. For polysaccharide-based CSPs, this may involve flushing with a strong solvent like 2-propanol or, for immobilized phases, even stronger solvents like THF or DMF.
-
Issue 3: Interference from Excipients (e.g., Benzalkonium Chloride)
In formulated products, excipients like the preservative benzalkonium chloride (BAC) can co-elute with the analytes of interest, making accurate quantification impossible.
Q: I'm analyzing an eye drop formulation, and a large peak from benzalkonium chloride is interfering with my latanoprost isomer peaks. How can I resolve this?
A: This is a common matrix effect. The solution often involves a more complex chromatographic system or a sample preparation step.
Potential Cause 1: Co-elution on a Single Column System
BAC homologs can have retention times that overlap with the latanoprost isomers on a single chiral column.
-
Solution 1.1: Employ a Combined Column System.
-
A highly effective approach is to use a combined system of a chiral column and a cyano column. The cyano column can be used to retain the BAC homologs, while the chiral column separates the latanoprost isomers.
-
-
Solution 1.2: Optimize the Mobile Phase Gradient.
-
Develop a gradient elution program that allows for the separation of the early-eluting BAC peaks from the later-eluting latanoprost isomers.
-
Potential Cause 2: Inadequate Sample Preparation
-
Solution 2.1: Implement a Solid-Phase Extraction (SPE) Step.
-
Consider developing an SPE method to remove the interfering excipients from the sample before injection. This will provide a cleaner sample matrix for analysis.
-
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Latanoprost Isomers
This protocol is a starting point for the separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost using an amino column in normal-phase mode.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Amino (NH2) column
-
Reference standards for latanoprost and its isomers
-
Heptane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Acetonitrile (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Amino (NH2) Column |
| Mobile Phase | Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with a small amount of water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture as specified above. The addition of a very small amount of water can sometimes improve peak shape.
-
Standard Solution Preparation: Prepare individual stock solutions of latanoprost and its isomers in the mobile phase. From these, prepare a mixed working standard solution at a suitable concentration (e.g., 50 µg/mL for latanoprost).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
System Suitability: Inject the mixed standard solution (n=5). The system is suitable if the resolution between all peaks is ≥ 1.5 and the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.
-
Analysis: Inject the sample solutions and quantify the isomers based on the peak areas from the standard solutions.
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Screening
SFC can provide faster and more efficient separations than HPLC. This protocol outlines a generic screening approach.
Instrumentation and Materials:
-
SFC system with a UV detector
-
Set of chiral columns (e.g., polysaccharide-based)
-
Supercritical CO2
-
Methanol, Ethanol, 2-Propanol (as co-solvents)
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Screen multiple polysaccharide-based CSPs |
| Mobile Phase | CO2 / Co-solvent (e.g., Methanol) |
| Gradient | 5% to 40% co-solvent over 5-10 minutes |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
Procedure:
-
Column Screening: Screen a set of 3-4 different chiral columns with a generic gradient.
-
Co-solvent Screening: For the column that shows the best initial separation, screen different co-solvents (Methanol, Ethanol, 2-Propanol).
-
Optimization: Once the best column and co-solvent are identified, optimize the gradient, temperature, and back pressure to achieve baseline separation.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Decision Logic for Method Selection
Caption: Decision logic for selecting an appropriate analytical method.
References
-
Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases. (n.d.). PubMed. Retrieved March 12, 2024, from [Link]
- Widomski, P., Baran, P., Gołębiewski, P., Surowiec, I., & Bielejewska, A. (2008). Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost.
- Asendrych-Wicik, K., Malik, K., & Markowicz-Piasecka, M. (2023).
- BenchChem. (2025). Application Note: Chiral Chromatography Protocol for the Analysis of 15(S)
- Demian, B. A., & LaCourse, W. R. (1989). Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase.
- Asendrych-Wicik, K., Malik, K., & Markowicz-Piasecka, M. (2023).
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2023). Microbe Notes.
- Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid in: Acta Chromatographica Volume 37 Issue 1 (2024). (2024). AKJournals.
- Srinivas, K., Narendra, D., Varaprasad, P. V. V., Madhuri, G. J. D., & Eswari, K. (2023). Method Development and Validation of Latanoprost by using RP-HPLC in Pharmaceutical Formulations.
- Gray, M. (2020, May 20). Trouble with chiral separations.
-
National Center for Biotechnology Information. (n.d.). Latanoprost acid. PubChem. Retrieved March 12, 2024, from [Link]
- RP-HPLC determination of two stereoisomers in l
- Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology.
- Sankella, S., et al. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Comparative Guide: (15S)-Latanoprost Acid vs. (15R)-Latanoprost Acid Receptor Binding Affinity
As a Senior Application Scientist in ophthalmic drug development, evaluating the stereochemical nuances of active pharmaceutical ingredients (APIs) is critical for ensuring therapeutic efficacy. Latanoprost, a first-line treatment for open-angle glaucoma, is an isopropyl ester prodrug that undergoes hydrolysis by corneal esterases to yield its active metabolite: latanoprost acid .
The pharmacological potency of latanoprost acid is strictly governed by the stereochemistry at its C-15 position. This guide provides an objective, data-driven comparison between the biologically active eutomer, (15R)-latanoprost acid , and its process-related impurity, the (15S)-latanoprost acid epimer.
Mechanistic Causality: The Cahn-Ingold-Prelog (CIP) Paradox
To understand the binding disparity between these epimers, we must first address a common point of stereochemical confusion regarding the C-15 position.
Natural prostaglandin F2α (PGF2α) possesses a (15S) configuration. However, latanoprost is a 13,14-dihydro-17-phenyl-18,19,20-trinor analog. The saturation of the 13,14-double bond and the addition of the bulky 17-phenyl ring fundamentally alter the Cahn-Ingold-Prelog (CIP) priorities. In latanoprost, the carbon chain extending toward the phenyl ring takes priority over the chain extending toward the cyclopentane ring—the exact opposite of natural PGF2α.
Consequently, (15R)-latanoprost acid possesses the exact same 3D spatial orientation of the hydroxyl group as natural (15S)-PGF2α. This specific spatial geometry is required for optimal hydrogen bonding within the transmembrane domains of the FP prostanoid receptor, stabilizing the active Gq-coupled conformation.
Conversely, (15S)-latanoprost acid (also known as 15-epi-latanoprost) features an inverted hydroxyl group. This inversion induces steric clashes and suboptimal hydrogen bonding within the receptor's binding pocket, destabilizing the ligand-receptor complex and drastically reducing binding affinity ().
Receptor Binding Affinity: Quantitative Comparison
The structural divergence at C-15 translates directly into a significant drop in target affinity. The table below summarizes the binding kinetics of both epimers at the FP prostanoid receptor.
| Compound | C-15 Configuration | Spatial Orientation (vs. Natural PGF2α) | FP Receptor IC₅₀ (nM) | Relative Binding Affinity |
| (15R)-Latanoprost Acid | 15R | Identical to natural (15S)-PGF2α | 3.6 | 100% (Reference Eutomer) |
| (15S)-Latanoprost Acid | 15S | Inverted (15-epi Impurity) | 24.0 | ~15% (Distomer) |
Data derived from isolated cat iris sphincter muscle radioligand assays (; ).
Visualizing the Pharmacological Pathway
The following diagram maps the activation pathway of the latanoprost prodrug and illustrates the divergent receptor binding outcomes of its C-15 epimers.
Figure 1: Pharmacological activation pathway and binding divergence of latanoprost acid epimers.
Experimental Methodology: Self-Validating FP Receptor Binding Assay
To generate reliable, reproducible IC₅₀ data for prostaglandin analogs, the assay design must account for the highly lipophilic nature of these compounds and the rapid degradation of native receptors. The following protocol outlines a self-validating radioligand displacement workflow.
Objective
To determine the competitive binding affinity (IC₅₀) of latanoprost acid epimers against the high-affinity natural tracer [³H]-PGF2α.
Causality in Experimental Choices
-
Tissue Selection: Cat iris sphincter muscle is utilized because it natively expresses a high density of functional FP receptors, providing a more physiologically relevant lipid microenvironment than recombinant CHO cells ().
-
Buffer Formulation: The addition of 1 mM EDTA prevents metalloprotease-mediated degradation of the receptors, while 0.1% Bovine Serum Albumin (BSA) acts as a lipid carrier, minimizing the non-specific binding of the highly lipophilic latanoprost acid to the plastic assay plates.
-
Temperature Control: Incubation is strictly held at 25°C rather than 37°C. This allows the system to reach thermodynamic equilibrium without accelerating the thermal degradation of native tissue homogenates.
Step-by-Step Protocol
-
Membrane Preparation: Homogenize isolated cat iris sphincter muscles in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 0.1% BSA. Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to isolate the target membrane fraction.
-
Assay Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µg of membrane protein, 5 nM of [³H]-PGF2α, and varying concentrations ( 10−11 to 10−5 M) of either (15R)-latanoprost acid or (15S)-latanoprost acid.
-
Equilibration: Incubate the mixture at 25°C for exactly 60 minutes with gentle orbital shaking.
-
Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.3% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding. Wash filters three times with 2 mL of ice-cold buffer.
-
Quantification: Extract the remaining radioactivity using a liquid scintillation cocktail and measure the bound [³H]-PGF2α using a microplate scintillation counter.
-
System Validation & Data Analysis: Calculate specific binding by subtracting the non-specific binding (determined in parallel control wells containing 10 µM of unlabeled PGF2α). Use non-linear regression (sigmoidal dose-response curve fit) to calculate the precise IC₅₀ values. If the non-specific binding exceeds 30% of total binding, the assay must be rejected and the BSA concentration optimized.
References
-
Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selén, G., Astin, M., Karlsson, M., & Bito, L. Z. (1993). Phenyl-substituted prostaglandins: Potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243-248. URL:[Link]
Comparative Efficacy of (15S)-Latanoprost Acid and Bimatoprost Free Acid: A Mechanistic and Pharmacological Guide
Prostaglandin F2α (PGF2α) analogs represent the first-line pharmacotherapy for managing ocular hypertension (OH) and primary open-angle glaucoma (POAG). Among these, latanoprost and bimatoprost are two of the most clinically prescribed agents. Both are administered topically as prodrugs—latanoprost as an isopropyl ester and bimatoprost as an ethyl amide—to enhance lipophilic corneal penetration (1)[1]. Upon traversing the cornea, they undergo enzymatic hydrolysis by ocular esterases and amidases to yield their active metabolites: (15S)-latanoprost acid (LTA) and bimatoprost free acid (BFA) [1].
This guide provides a rigorous comparative analysis of LTA and BFA, focusing on their receptor binding kinetics, signal transduction pathways, and in vivo efficacy, designed specifically for drug development professionals and ocular pharmacologists.
Receptor Pharmacology and Signal Transduction
Both LTA and BFA exert their primary ocular hypotensive effects by acting as potent agonists at the prostaglandin FP receptor, a Gq/11-coupled G-protein coupled receptor (GPCR) (2)[2].
Causality of the Mechanism: Why does FP receptor agonism lower intraocular pressure? Activation of the FP receptor in the ciliary muscle and trabecular meshwork (TM) initiates a phospholipase C (PLC) signaling cascade. This leads to the mobilization of intracellular calcium, which subsequently upregulates the transcription of matrix metalloproteinases (MMPs). These enzymes remodel the extracellular matrix (ECM), thereby reducing physical resistance to aqueous humor outflow through the uveoscleral and trabecular pathways (3)[3].
Caption: FP Receptor signaling pathway mediating IOP reduction by LTA and BFA.
Comparative In Vitro Efficacy
To objectively compare the intrinsic efficacy of LTA and BFA, researchers utilize phosphoinositide (PI) turnover and intracellular calcium mobilization assays. Because the FP receptor is Gq-coupled, quantifying IP3 accumulation or Ca2+ transients provides a direct, low-noise measurement of receptor agonism, isolating the primary signal transduction event from downstream biological variability (4)[4].
Table 1: Pharmacological Profile at the Human FP Receptor
| Parameter | (15S)-Latanoprost Acid | Bimatoprost Free Acid | Experimental Model |
| FP Receptor Affinity ( Ki ) | ~ 50 - 80 nM | 83 nM | Recombinant FP Receptors[5] |
| PI Turnover ( EC50 ) | 34.7 ± 2.4 nM | 112 ± 55 nM | Human Trabecular Meshwork (h-TM) cells[4] |
| Calcium Mobilization ( EC50 ) | 2.8 - 3.8 nM | 2.8 - 3.8 nM | Cultured Human Ciliary Muscle cells[5] |
Data Interpretation: Both free acids exhibit potent nanomolar affinity at the FP receptor. While LTA demonstrates a slightly higher potency in h-TM PI turnover assays (34.7 nM vs 112 nM)[4], BFA shows equivalent or superior efficacy in ciliary muscle preparations, underscoring tissue-specific receptor dynamics[5].
Experimental Protocol: Self-Validating Calcium Mobilization Assay (FLIPR)
To accurately evaluate the EC50 of LTA and BFA, a high-throughput fluorometric imaging plate reader (FLIPR) assay is the industry standard.
Trustworthiness & Validation: A robust protocol must include a selective FP receptor antagonist (e.g., AL-8810) to confirm that the observed calcium transient is exclusively FP-mediated. If AL-8810 successfully blunts the signal, the system is self-validated as an FP-specific response (2)[2].
-
Cell Culture & Seeding: Seed human trabecular meshwork (h-TM) cells into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Aspirate culture media and add 20 μL of Fluo-4 AM calcium-sensitive dye (diluted in Hank's Balanced Salt Solution containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions (1 pM to 10 μM) of LTA and BFA. Prepare AL-8810 (10 μM) as the antagonist control, and PGF2α as the positive control.
-
Antagonist Pre-incubation: Add AL-8810 to the designated validation wells 15 minutes prior to agonist addition to establish baseline receptor blockade.
-
Signal Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject LTA or BFA and monitor fluorescence continuously for 3 minutes (Excitation: 488 nm, Emission: 515 nm).
-
Data Analysis: Calculate the maximum fluorescence minus baseline. Plot against log[agonist] to generate dose-response curves and derive EC50 values.
Caption: High-throughput FLIPR calcium mobilization assay workflow.
In Vivo Efficacy and Pharmacokinetics
Clinical trials frequently demonstrate that bimatoprost achieves slightly superior IOP reduction compared to latanoprost, with mean IOP reductions often 1.2–2.2 mmHg larger for bimatoprost over a 6-month period (6)[6].
Causality of In Vivo Differences: This clinical superiority is mechanistically intriguing given their similar in vitro FP receptor potencies. The differential efficacy is largely attributed to ocular pharmacokinetics and tissue distribution. While latanoprost is rapidly and almost completely hydrolyzed to LTA in the cornea, bimatoprost undergoes more limited hydrolysis (7)[7]. Consequently, intact bimatoprost reaches the ciliary body, where it may act on putative prostamide receptors, while the fraction that is hydrolyzed to BFA potently activates FP receptors[3][7]. Studies utilizing FP receptor knockout mice confirm that an intact FP receptor gene is absolutely critical for the IOP-lowering response of bimatoprost, solidifying BFA's role as the primary active pharmacophore (5)[5].
Experimental Protocol: In Vivo Ocular Pharmacokinetic Profiling
To correlate IOP reduction with tissue drug concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized to map the distribution of the free acids.
-
Dosing: Administer a single 30 μL topical drop of 0.005% latanoprost or 0.03% bimatoprost to the eyes of normotensive pigmented rabbits.
-
Tissue Harvesting: Euthanize subjects at predetermined time points (e.g., 0.5, 2, 6, 12 hours). Rapidly enucleate and dissect the eyes on ice to isolate the cornea, aqueous humor, and iris-ciliary body (ICB).
-
Extraction: Homogenize tissues in acetonitrile containing an internal standard (e.g., deuterated LTA or BFA). Centrifuge at 15,000 x g to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Correlation: Map the concentration-time profiles of LTA and BFA in the ICB against the pharmacodynamic IOP-lowering curve to establish the therapeutic window (1)[1].
Conclusion
Both (15S)-latanoprost acid and bimatoprost free acid are highly potent FP receptor agonists that effectively reduce intraocular pressure by promoting aqueous humor outflow. While LTA represents the classical prodrug-to-active-acid paradigm, BFA operates within a more complex pharmacokinetic landscape involving partial prodrug hydrolysis and robust FP receptor activation. Understanding these mechanistic nuances is critical for the optimization and development of next-generation ocular hypotensive therapeutics.
References
- Bimatoprost and its free acid are prostaglandin FP receptor agonists - ResearchG
- Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC.
- Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice - ARVO Journals.
- Recently Approved Drugs for Lowering and Controlling Intraocular Pressure to Reduce Vision Loss in Ocular Hypertensive and Glaucoma P
- Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches - MDPI.
- Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonist Analogues - ARVO Journals.
- Comparison of Human Ocular Distribution of Bimatoprost and Latanoprost - ResearchG
- Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbit eyes - PMC.
Sources
- 1. Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recently Approved Drugs for Lowering and Controlling Intraocular Pressure to Reduce Vision Loss in Ocular Hypertensive and Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for (15S)-Latanoprost Acid Detection
For researchers, scientists, and drug development professionals, the accurate quantification of (15S)-latanoprost acid, the active metabolite of the prostaglandin F2α analog latanoprost, is paramount. This guide provides an in-depth, objective comparison of analytical methodologies, with a primary focus on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Latanoprost is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic efficacy hinges on its rapid hydrolysis in the cornea to its biologically active form, (15S)-latanoprost acid. Consequently, robust and reliable bioanalytical methods are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While various analytical techniques exist, LC-MS/MS has emerged as the gold standard due to its unparalleled sensitivity, specificity, and accuracy.[1]
The Primacy of LC-MS/MS: A Comparative Overview
Before delving into the intricacies of LC-MS/MS method validation, it is essential to understand its standing relative to alternative techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | LC-MS/MS | HPLC-UV | ELISA |
| Sensitivity | Very High (pg/mL to sub-ng/mL) | Moderate (µg/mL to ng/mL) | High (pg/mL to ng/mL) |
| Specificity | Very High (mass-based) | Moderate (chromatographic) | Variable (antibody-dependent) |
| Dynamic Range | Wide | Moderate | Narrow |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than MS, but matrix can affect chromatography | Susceptible to matrix interference |
| Throughput | High | Moderate | High |
| Cost | High (instrumentation) | Moderate | Low (per sample) |
While ELISA kits offer high sensitivity, they are susceptible to cross-reactivity with structurally related prostaglandins, potentially leading to inaccurate results.[2][3][4] LC-MS/MS, with its ability to separate analytes chromatographically and differentiate them based on their unique mass-to-charge ratios, offers superior specificity.[1] Studies comparing LC-MS/MS and ELISA for other prostaglandins have demonstrated that LC-MS/MS provides more accurate and reliable data, especially at low concentrations.[5][6][7]
The Pillar of Trust: Bioanalytical Method Validation
A validated bioanalytical method provides irrefutable evidence of its reliability for its intended purpose. The validation process, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), encompasses a series of experiments designed to assess the method's performance characteristics.
Key Validation Parameters for (15S)-Latanoprost Acid LC-MS/MS Methods
The following table summarizes typical validation parameters for the LC-MS/MS quantification of (15S)-latanoprost acid in biological matrices, compiled from various authoritative sources.
| Validation Parameter | Typical Acceptance Criteria (FDA/EMA) | (15S)-Latanoprost Acid Method Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99[8][9] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 0.5 ng/mL in plasma[8][9] |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±15%[8][9][10][11] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15%[8][9][10][11] |
| Recovery | Consistent and reproducible | > 97%[9] |
| Matrix Effect | Assessed to ensure no significant impact on accuracy and precision | < 7%[9] |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Within ±15% of nominal concentration | Stable under various conditions[11] |
Experimental Protocol: A Self-Validating Workflow for (15S)-Latanoprost Acid Quantification in Human Plasma
This section provides a detailed, step-by-step methodology for the extraction and analysis of (15S)-latanoprost acid from human plasma, incorporating principles that ensure data integrity and reproducibility.
The Causality of Choice: Solid-Phase Extraction (SPE)
For the extraction of (15S)-latanoprost acid from a complex biological matrix like plasma, Solid-Phase Extraction (SPE) is the preferred method over Liquid-Liquid Extraction (LLE) or protein precipitation alone. SPE offers superior sample cleanup by effectively removing phospholipids and other matrix components that can cause ion suppression in the mass spectrometer. This leads to improved sensitivity, accuracy, and robustness of the assay.[12] A polymeric reversed-phase sorbent, such as Oasis HLB, is often chosen for its excellent retention of a wide range of acidic, neutral, and basic compounds and its water-wettable nature, which simplifies the workflow.[13]
Caption: Solid-Phase Extraction Workflow for (15S)-Latanoprost Acid.
Detailed Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of (15S)-latanoprost acid and its deuterated internal standard, (15S)-latanoprost acid-d4, in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the (15S)-latanoprost acid stock solution in 50:50 methanol:water to create working standards for the calibration curve and quality control (QC) samples.[9]
2. Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add 20 µL of the (15S)-latanoprost acid-d4 internal standard working solution. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for any variations during sample preparation and analysis.
-
Acidify the sample by adding 500 µL of 4% phosphoric acid in water.[13] This ensures that the acidic analyte is in its neutral form, promoting its retention on the reversed-phase SPE sorbent.
-
Vortex the sample for 30 seconds.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 3 mL of methanol, followed by 2 mL of ultrapure water.[13]
-
Equilibrate the cartridge with 2 mL of ultrapure water with 0.1% trifluoroacetic acid (TFA). Do not allow the cartridge to go dry.[13]
-
Slowly load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[13]
-
Elute the (15S)-latanoprost acid and the internal standard with 1 mL of methanol or acetonitrile.[13]
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 55:45 water:acetonitrile with 0.1% formic acid).[9]
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C8 or C18 column (e.g., Waters Acquity BEH C8, 150 mm x 2.1 mm, 1.8 µm) is typically used.[8][9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Gradient: A gradient elution is employed to ensure good separation from endogenous matrix components.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for (15S)-latanoprost acid and its deuterated internal standard are monitored.
-
Caption: LC-MS/MS Analytical Workflow.
Mitigating the Invisible Threat: Understanding and Addressing Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are an inherent challenge in LC-MS/MS bioanalysis. A proactive approach to mitigating matrix effects involves:
-
Optimized Sample Preparation: As discussed, a robust SPE protocol is the first line of defense.
-
Chromatographic Separation: Developing a chromatographic method that separates the analyte of interest from the majority of matrix components is crucial.
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
The matrix effect can be quantitatively assessed during method validation by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. A matrix factor of close to 1 indicates minimal matrix effect.
Conclusion: The Path to Confident Quantification
The validation of an LC-MS/MS method for the quantification of (15S)-latanoprost acid is a rigorous but essential process for ensuring the generation of high-quality, reliable data in drug development. By understanding the principles behind each step of the workflow, from sample preparation to data analysis, and by adhering to the stringent guidelines set forth by regulatory agencies, researchers can have the utmost confidence in their results. The superior sensitivity, specificity, and accuracy of LC-MS/MS make it the unequivocal choice for the bioanalysis of (15S)-latanoprost acid, providing the robust data necessary to advance our understanding of this critical therapeutic agent.
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MDPI. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. [Link]
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A Comparative Analysis of the Intraocular Pressure-Lowering Effects of (15S)-Latanoprost Acid and Travoprost Acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of Prostaglandin Analogs in Glaucoma Management
Glaucoma, a primary cause of irreversible blindness globally, is characterized by the progressive degeneration of the optic nerve, frequently associated with elevated intraocular pressure (IOP). Prostaglandin analogs (PGAs) are the cornerstone of first-line therapy for open-angle glaucoma and ocular hypertension, prized for their potent IOP-lowering capabilities and convenient once-daily dosing.[1] Latanoprost and travoprost are both widely prescribed PGAs. They are administered as ester prodrugs which, upon topical application to the eye, are hydrolyzed by corneal esterases into their biologically active acid forms: (15S)-latanoprost acid and travoprost acid.[1][2] This guide will focus on the comparative pharmacology and clinical performance of these active moieties.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both (15S)-latanoprost acid and travoprost acid exert their primary IOP-lowering effect by enhancing the uveoscleral outflow of aqueous humor.[1][3] This is achieved through their action as selective agonists of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) located in the ciliary muscle and other ocular tissues.[1][4]
Activation of the FP receptor initiates a downstream signaling cascade. The receptor couples to the Gq class of G-proteins, which in turn activates phospholipase C (PLC).[2][4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][6] This cascade ultimately leads to the upregulation and activation of matrix metalloproteinases (MMPs), enzymes that remodel the extracellular matrix of the ciliary muscle.[1][7] This remodeling reduces hydraulic resistance and facilitates the outflow of aqueous humor through the uveoscleral pathway.[1][2]
While both molecules act on the FP receptor, their binding affinities and selectivities can influence their clinical profiles. Both are considered high-affinity agonists for the FP receptor.[8][9] Some evidence suggests that travoprost acid possesses a high affinity for the FP receptor, which may contribute to its sustained IOP-lowering effect.[8]
Comparative Efficacy in Intraocular Pressure Reduction
Numerous clinical trials have compared the IOP-lowering efficacy of latanoprost and travoprost. While both are highly effective, some studies suggest that travoprost may offer a slight advantage in IOP reduction, particularly in specific patient populations.
| Study | Comparison | Mean IOP Reduction (mmHg) | Key Findings |
| Netland et al. (2001) | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 7.7-8.5Latanoprost: 6.9-8.1 | Travoprost was found to be equal or superior to latanoprost in lowering IOP.[1] |
| Chen et al. (2006) | Travoprost 0.004% vs. Latanoprost 0.005% in chronic angle-closure glaucoma | Travoprost: ~5.0Latanoprost: ~5.3 | Both drugs significantly reduced IOP with no statistically significant difference between them.[4] |
| Takeda et al. (2018) | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 4.3Latanoprost: 4.48 | No significant difference in IOP reduction was observed after 3 months of treatment.[1] |
| Konstas et al. (2007) | Travoprost 0.004% vs. Latanoprost 0.005% in exfoliative glaucoma | Travoprost: 7.8Latanoprost: 7.3 | Travoprost demonstrated a greater hypotensive efficacy in the late afternoon.[9] |
| A study on Black patients | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost showed a greater reduction | Travoprost was more effective in Black patients.[1][10] |
A meta-analysis of several studies concluded that while both drugs are effective, there is no statistically significant difference in the overall IOP-reducing efficacy between travoprost and latanoprost in the general population of patients with open-angle glaucoma or ocular hypertension.[2][11] However, in patients who are non-responsive to latanoprost, switching to another PGA like travoprost may result in a further decrease in IOP.[2]
Experimental Protocols
In Vivo Measurement of Intraocular Pressure in a Rabbit Model
The rabbit is a commonly used animal model for glaucoma research. The following protocol outlines a standard procedure for measuring IOP using rebound tonometry.
Step-by-Step Methodology:
-
Animal Handling and Preparation: All procedures must comply with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research. New Zealand white rabbits are a suitable model.[12] The animals should be handled gently to minimize stress, which can affect IOP readings.
-
Anesthesia: Apply one drop of a topical anesthetic, such as 0.5% proparacaine hydrochloride, to the cornea of the eye to be measured.
-
Positioning: The rabbit should be securely and comfortably restrained. The head should be positioned to ensure the corneal surface is horizontal.
-
Tonometry:
-
A rebound tonometer (e.g., TonoVet) is a suitable instrument for this purpose as it is well-validated in rabbits.[1]
-
Load a new, magnetized probe into the tonometer.
-
Bring the tip of the tonometer to within a few millimeters of the central cornea.
-
Press the measurement button to gently propel the probe towards the cornea. The device will take six rapid measurements and display the averaged IOP value.
-
-
Data Recording and Analysis: Record the IOP in mmHg. For drug efficacy studies, baseline IOP should be established before administering the test compounds. Subsequent measurements should be taken at predetermined time points post-administration.
In Vitro Radioligand Binding Assay for FP Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of (15S)-latanoprost acid and travoprost acid for the prostaglandin FP receptor using a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-FP or 1321N1-FP cells).[13]
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.[14]
-
To each well, add the cell membrane preparation, a constant concentration of a radiolabeled ligand that binds to the FP receptor (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound ((15S)-latanoprost acid or travoprost acid).[13]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FP agonist).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Side Effects and Tolerability
The most common side effect associated with both latanoprost and travoprost is conjunctival hyperemia (eye redness).[6][15] Some studies suggest that the incidence of hyperemia may be higher with travoprost compared to latanoprost.[9] Other potential side effects include eye irritation, changes in iris pigmentation, and eyelash growth.[10][12] Both drugs are generally well-tolerated with few systemic side effects.[7]
Conclusion
Both (15S)-latanoprost acid and travoprost acid are highly effective in lowering intraocular pressure in patients with glaucoma and ocular hypertension. They share a common mechanism of action through the activation of the prostaglandin FP receptor, leading to enhanced uveoscleral outflow. While clinical studies have shown largely comparable efficacy, some evidence suggests that travoprost may offer a slight advantage in certain patient populations. The choice between these two agents may be guided by factors such as individual patient response, tolerability, and cost. Further research into the subtle differences in their molecular interactions with the FP receptor and downstream signaling pathways may provide a basis for the development of next-generation prostaglandin analogs with improved efficacy and side effect profiles.
References
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Chen, M. J., et al. (2006). Comparison of the effects of latanoprost and travoprost on intraocular pressure in chronic angle-closure glaucoma. Journal of Ocular Pharmacology and Therapeutics, 22(6), 449-454. [Link]
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Lin, C. T., et al. (2014). Comparison of the effectiveness and safety of travoprost and latanoprost for the management of open-angle glaucoma given as an evening dose. Experimental and Therapeutic Medicine, 8(5), 1543-1547. [Link]
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Martínez, A., & Sánchez-Salorio, M. (2009). Effects of travoprost eye drops on intraocular pressure and pulsatile ocular blood flow: a 180-day, randomized, double-masked comparison with latanoprost eye drops in patients with open-angle glaucoma. Clinical Ophthalmology, 3, 639-646. [Link]
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El-Sebaity, D. M., et al. (2021). Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma. Journal of the Egyptian Ophthalmological Society, 114(1), 6. [Link]
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Kaur, P., et al. (2016). A comparative study to assess the efficacy and tolerability of latanoprost, bimatoprost and travoprost in patients with open angle glaucoma. Journal of Evidence Based Medicine and Healthcare, 3(45), 2261-2265. [Link]
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Singh, K., et al. (2018). Travoprost versus latanoprost or timolol in primary open angle glaucoma- Efficacy and safety profile. IP International Journal of Ocular Oncology and Oculoplasty, 4(2), 93-97. [Link]
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Parrish, R. K., et al. (2003). Comparison of Diurnal Intraocular Pressure Control by Latanoprost versus Travoprost. American Journal of Ophthalmology, 135(5), 688-703. [Link]
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Ge, J., et al. (2021). Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients. Journal of Ophthalmology, 2021, 6680918. [Link]
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Netland, P. A., et al. (2001). Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension. American Journal of Ophthalmology, 132(4), 472-484. [Link]
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Johnson, D. H., et al. (2004). Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study. Archives of Ophthalmology, 122(6), 864-871. [Link]
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Li, X., et al. (2016). Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways. PLoS ONE, 11(3), e0151644. [Link]
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Ge, J., et al. (2021). Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients. SciSpace, 2021, 6680918. [Link]
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Parrish, R. K., et al. (2003). A Comparison of Latanoprost, Bimatoprost, and Travoprost in Patients With Elevated Intraocular Pressure: A 12-week, Randomized, Masked-evaluator Multicenter Study. American Journal of Ophthalmology, 135(5), 688-703. [Link]
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Ota, T., et al. (2005). Prostaglandin Analogues and Mouse Intraocular Pressure: Effects of Tafluprost, Latanoprost, Travoprost, and Unoprostone, Considering 24-Hour Variation. Investigative Ophthalmology & Visual Science, 46(6), 2006-2011. [Link]
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Konstas, A. G., et al. (2007). Efficacy and safety of latanoprost versus travoprost in exfoliative glaucoma patients. Ophthalmology, 114(4), 653-657. [Link]
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Guenoun, J. M., et al. (2005). In Vitro Study of Inflammatory Potential and Toxicity Profile of Latanoprost, Travoprost, and Bimatoprost in Conjunctiva-Derived Epithelial Cells. Investigative Ophthalmology & Visual Science, 46(7), 2444-2450. [Link]
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Orzalesi, N., et al. (2003). Comparison of the Effect of Latanoprost, Travoprost, and Bimatoprost on Circadian Intraocular Pressure in Patients with Glaucoma or Ocular Hypertension. Investigative Ophthalmology & Visual Science, 44(13), 2535. [Link]
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Gelatt, K. N., & MacKay, E. O. (2004). Effects of travoprost 0.004% compared with latanoprost 0.005% on the intraocular pressure of normal dogs. Veterinary Ophthalmology, 7(4), 283-288. [Link]
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(15S)-latanoprost acid versus latanoprost prodrug in vitro biological activity
Executive Summary: The Prodrug Paradox in Ocular Pharmacology
In the development of ocular hypotensive agents for glaucoma, formulation scientists face a fundamental physiological barrier: the human cornea. The cornea's outer epithelium is highly lipophilic, while the stroma is hydrophilic. To successfully deliver a therapeutic agent to the anterior chamber, the molecule must navigate this biphasic environment.
This guide provides an objective, data-driven comparison of latanoprost (an isopropyl ester prodrug) and its active metabolite, (15S)-latanoprost acid . While latanoprost acid is the true biological effector at the Prostaglandin F (FP) receptor, its polarity prevents efficient corneal penetration. Esterification of the carboxylic acid yields the latanoprost prodrug, which easily permeates the cornea but remains biologically inert until endogenous esterases bioactivate it. Understanding the in vitro divergence between these two states is critical for researchers designing next-generation ophthalmic therapies.
Structural and Mechanistic Divergence
The biological activity of a prostaglandin analog is strictly dictated by its molecular topology.
-
(15S)-Latanoprost Acid (Active): Features a free carboxylic acid at the C-1 position. Causality: The FP receptor is a Gq-coupled G-protein coupled receptor (GPCR). For successful receptor activation, the anionic carboxylate group of the ligand must form a critical electrostatic salt bridge with a conserved arginine residue deep within the FP receptor's binding pocket.
-
Latanoprost (Prodrug): Features an isopropyl ester at the C-1 position. Causality: The bulky, neutral ester sterically and electronically prevents the formation of this salt bridge, rendering the prodrug incapable of activating the receptor. However, this exact modification masks the molecule's charge, exponentially increasing its lipophilicity and allowing it to partition into the lipid bilayers of the corneal epithelium.
Fig 1. Bioactivation and FP receptor signaling pathway of latanoprost.
Receptor Pharmacology: Binding Affinity & Functional Potency
In vitro radioligand binding and functional assays reveal a stark contrast in biological activity between the prodrug and the free acid. According to authoritative pharmacological databases, the free acid is up to 200 times more potent than the prodrug at the human recombinant FP receptor 1[1].
When tested specifically in human trabecular meshwork (h-TM) cells—the primary physiological target for intraocular pressure (IOP) reduction—latanoprost acid demonstrates a highly potent median effective concentration (EC50) for intracellular calcium mobilization, whereas the unhydrolyzed prodrug shows minimal activity 2[2].
Quantitative Comparison Table
| Pharmacological Parameter | Latanoprost (Isopropyl Ester) | (15S)-Latanoprost Acid |
| Chemical State | Lipophilic Prodrug | Hydrophilic Active Metabolite |
| FP Receptor Affinity ( Ki ) | > 10,000 nM (Negligible) | ~ 98 nM |
| FP Receptor Potency ( EC50 ) | 778 ± 245 nM (in h-TM cells) | 34.7 ± 2.4 nM (in h-TM cells) |
| Primary Function | Corneal Permeation | Receptor Activation (IOP Reduction) |
Enzymatic Activation: In Vitro Hydrolysis Kinetics
Because the prodrug is biologically inactive, its efficacy relies entirely on rapid in vitro and in vivo enzymatic cleavage. In vitro incubations with human ocular tissues demonstrate that latanoprost is extensively hydrolyzed within 2 hours. The rate of hydrolysis is highest in the choroid, followed by the ciliary body and cornea, while the aqueous humor exhibits almost no esterase activity3[3].
Mechanistic Insight: This specific tissue distribution of esterases ensures that the lipophilic prodrug remains intact just long enough to cross the corneal epithelium, converting to the active acid precisely as it enters the stroma and anterior chamber.
Experimental Workflows: Self-Validating Protocols
To rigorously compare these compounds in vitro, laboratories must employ self-validating experimental systems. Below are the gold-standard protocols for assessing functional potency and corneal permeability.
Protocol 1: FP Receptor Intracellular Calcium Mobilization Assay
Objective: Determine the EC50 of latanoprost acid vs. prodrug. Causality: The FP receptor is Gq-coupled. Activation stimulates Phospholipase C (PLC) to cleave PIP2 into IP3, which triggers the release of Ca2+ from the endoplasmic reticulum. We utilize Fluo-4 AM, a dye that exhibits a >100-fold increase in fluorescence upon binding free Ca2+ .
-
Cell Culture: Seed human trabecular meshwork (h-TM) cells in 96-well black-walled plates at 20,000 cells/well. Incubate overnight.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. (Pluronic F-127 prevents dye compartmentalization).
-
Self-Validation Setup (Critical): Pre-incubate a parallel set of control wells with 10 µM AL-8810 (a selective FP receptor antagonist) for 15 minutes. Trustworthiness Check: If the subsequent calcium signal is abolished in these wells, it proves the observed fluorescence is strictly FP-receptor mediated and not an off-target artifact.
-
Agonist Addition: Inject varying concentrations (0.1 nM to 10 µM) of latanoprost acid and latanoprost prodrug using an automated liquid handler.
-
Detection: Record real-time fluorescence (Ex: 494 nm / Em: 516 nm) for 3 minutes. Calculate the peak response to generate dose-response curves and derive the EC50 .
Protocol 2: In Vitro Corneal Permeability and Hydrolysis Assay
Objective: Quantify the transcellular transport and simultaneous esterase cleavage of the prodrug.
Fig 2. Self-validating in vitro workflow for corneal permeability and hydrolysis.
-
Model Preparation: Culture 3D human corneal epithelial (HCE) models on permeable polycarbonate Transwell inserts (0.4 µm pore size) to establish a polarized monolayer.
-
Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Trustworthiness Check: Proceed only if TEER > 600 Ω·cm². This confirms tight junction integrity, ensuring you are measuring true transcellular transport rather than paracellular leakage.
-
Dosing: Apply 20 µM of latanoprost prodrug in simulated tear fluid to the apical chamber. Fill the basolateral chamber with HBSS (pH 7.4).
-
Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 120, and 240 minutes. Replace with fresh HBSS to maintain sink conditions.
-
Quantification & Mass Balance: Analyze samples via LC-MS/MS to quantify both the remaining prodrug and the newly formed latanoprost acid. Trustworthiness Check: Calculate the mass balance (Apical + Intracellular + Basolateral = Total Dosed). A recovery of 90-110% validates that the drug was not lost to plasticware adsorption.
References
-
Investigative Ophthalmology & Visual Science (IOVS) . In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. Available at:[Link]
-
NCATS Inxight Drugs . LATANOPROST ACID. Available at:[Link]
-
Investigative Ophthalmology & Visual Science (IOVS) . Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonists. Available at:[Link]
Sources
Navigating a Maze of Specificity: A Comparative Guide to (15S)-Latanoprost Acid Cross-Reactivity in Commercial Prostaglandin ELISA Kits
For researchers in ophthalmology, pharmacology, and drug metabolism, the accurate quantification of prostaglandins is paramount. Latanoprost, a widely prescribed prostaglandin F2α analogue for the treatment of glaucoma, undergoes rapid hydrolysis in the eye to its biologically active free acid form, latanoprost acid.[1][2] The presence of this exogenous prostaglandin analogue and its stereoisomers, such as (15S)-latanoprost acid (also known as 15-epi latanoprost), in biological samples can pose a significant analytical challenge.[3][4] This is particularly true when employing commercial enzyme-linked immunosorbent assays (ELISAs) designed to measure endogenous prostaglandins like PGE2 and PGF2α.
The structural similarity between latanoprost acid, its (15S) epimer, and naturally occurring prostaglandins raises the critical issue of antibody cross-reactivity, which can lead to erroneously high measurements of endogenous prostaglandins. This guide provides a comprehensive overview of the cross-reactivity of (15S)-latanoprost acid in select commercial prostaglandin ELISA kits, offering insights into experimental design and data interpretation. We will delve into the available manufacturer data, underscore the importance of in-house validation, and provide a detailed protocol for assessing cross-reactivity in your own laboratory.
The Landscape of Cross-Reactivity: A Review of Manufacturer Data
An examination of technical datasheets from various manufacturers reveals a spectrum of reporting on cross-reactivity. While some vendors provide detailed cross-reactivity profiles, many offer more general statements about specificity.
For instance, Cayman Chemical's Latanoprost ELISA Kit is specifically designed to measure latanoprost and its free acid.[1] The datasheet for this kit provides an extensive cross-reactivity table, indicating that the assay's antibody has a very low affinity for other prostaglandins, with a cross-reactivity of less than 0.01% for both Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α).[1] Crucially, it also quantifies the cross-reactivity with the (15S) epimer, listing it at 0.16% for 15-epi Latanoprost.[1]
In contrast, datasheets for many general PGE2 and PGF2α ELISA kits often contain more qualitative statements. For example, kits from Assay Genie, Cusabio, and ELK Biotechnology state that there is "no significant cross-reactivity or interference" with analogues.[5][6][7] While helpful, the absence of specific percentage cross-reactivity data with latanoprost acid or its isomers necessitates independent verification by the end-user, especially when analyzing samples from subjects treated with latanoprost.
The following table summarizes the available cross-reactivity data for (15S)-latanoprost acid and related compounds in a selection of commercial ELISA kits. The significant gaps in this table highlight the critical need for researchers to perform their own validation studies.
| ELISA Kit Name | Manufacturer | Target Analyte | Cross-Reactivity with (15S)-Latanoprost Acid | Cross-Reactivity with Latanoprost Acid | Cross-Reactivity with PGE2 | Cross-Reactivity with PGF2α |
| Latanoprost ELISA Kit | Cayman Chemical | Latanoprost Free Acid | 0.16% (as 15-epi Latanoprost)[1] | 100%[1] | <0.01%[1] | <0.01%[1] |
| Human Prostaglandin E2 ELISA Kit | Invitrogen | Prostaglandin E2 | Data Not Provided | Data Not Provided | 100%[8] | Data Not Provided |
| General Prostaglandin E2 (PGE2) ELISA Kit | Assay Genie | Prostaglandin E2 | "No significant cross-reactivity"[5] | "No significant cross-reactivity"[5] | 100%[5] | "No significant cross-reactivity"[5] |
| Mouse Prostaglandin E2(PG-E2) ELISA Kit | Cusabio | Prostaglandin E2 | "No significant cross-reactivity"[7] | "No significant cross-reactivity"[7] | 100%[7] | "No significant cross-reactivity"[7] |
| Prostaglandin F2 Alpha ELISA Kit | Innovative Research | Prostaglandin F2α | Data Not Provided | Data Not Provided | Data Not Provided | 100%[9] |
Note: "Data Not Provided" indicates that specific percentage cross-reactivity with the listed compound was not found in the product's technical datasheet. "No significant cross-reactivity" is a qualitative statement from the manufacturer that lacks specific quantitative data.
The Imperative of In-House Validation
Given the limited availability of comprehensive cross-reactivity data from many manufacturers, it is incumbent upon the researcher to perform in-house validation. This is not merely a quality control step but a fundamental requirement for ensuring the accuracy and reliability of experimental data. The following section provides a detailed, step-by-step protocol for assessing the cross-reactivity of (15S)-latanoprost acid in any competitive prostaglandin ELISA kit.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of an interfering compound in a competitive ELISA.
Detailed Protocol for Cross-Reactivity Assessment
This protocol is designed for a competitive ELISA format, where the signal is inversely proportional to the concentration of the analyte.
Materials:
-
Commercial Prostaglandin ELISA Kit (e.g., PGE2 or PGF2α)
-
(15S)-Latanoprost Acid standard
-
Appropriate solvent for (15S)-Latanoprost Acid (e.g., ethanol or DMSO)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents from the ELISA kit (wash buffer, assay buffer, standards, tracer, antibody, and substrate) according to the manufacturer's instructions.
-
Preparation of (15S)-Latanoprost Acid Solutions: a. Prepare a high-concentration stock solution of (15S)-latanoprost acid in the appropriate solvent. b. Perform a serial dilution of the (15S)-latanoprost acid stock solution in the assay buffer provided with the kit. The concentration range should be broad enough to potentially generate a full inhibition curve, ideally spanning from a concentration expected to give no inhibition to one that gives maximum inhibition.
-
Assay Procedure: a. Standard Curve: Pipette the kit's standards for the target analyte (e.g., PGE2) into the appropriate wells of the microplate as per the kit protocol. b. Cross-Reactivity Measurement: In separate wells, pipette the serially diluted solutions of (15S)-latanoprost acid. c. Follow the ELISA kit's protocol for the addition of the tracer (enzyme-conjugated prostaglandin) and the antibody. d. Incubate the plate as specified in the kit's instructions. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate for the recommended time to allow for color development. g. Stop the reaction using the stop solution provided in the kit.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at the appropriate wavelength using a microplate reader. b. Calculate the percentage of binding (%B/B0):
- B = Absorbance of a standard or sample
- B0 = Absorbance of the zero standard (maximum binding)
- %B/B0 = (B / B0) x 100 c. Determine the IC50:
- Plot the %B/B0 versus the concentration for both the kit's standard and the (15S)-latanoprost acid dilutions on a semi-log graph.
- Determine the concentration of the kit standard that causes 50% inhibition of binding (IC50_Standard).
- Determine the concentration of (15S)-latanoprost acid that causes 50% inhibition of binding (IC50_Test_Compound). d. Calculate the Percent Cross-Reactivity:
- % Cross-Reactivity = (IC50_Standard / IC50_Test_Compound) x 100
Discussion and Recommendations
The available data, though limited, suggests that highly specific ELISA kits, such as the Latanoprost ELISA from Cayman Chemical, are effective at distinguishing latanoprost acid from other endogenous prostaglandins.[1] However, when using general PGE2 or PGF2α ELISA kits to measure endogenous prostaglandins in samples that may contain latanoprost and its metabolites, the potential for cross-reactivity must be a primary concern.
Based on our review and the principles of good scientific practice, we offer the following recommendations for researchers:
-
Scrutinize Manufacturer Datasheets: Always begin by carefully reviewing the product datasheet for any available cross-reactivity data. Prioritize kits from manufacturers that provide comprehensive and quantitative cross-reactivity profiles.
-
Perform In-House Validation: As emphasized throughout this guide, in-house validation is non-negotiable when analyzing samples that may contain potentially cross-reactive compounds. The protocol provided above offers a robust framework for this validation.
-
Consider the Biological Context: The expected concentration of latanoprost acid and its isomers in your samples should guide your assessment of the potential impact of cross-reactivity. High concentrations of the drug and its metabolites will increase the risk of significant interference.
-
Alternative Analytical Methods: For studies requiring the highest degree of specificity and the ability to simultaneously quantify multiple analytes, consider methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While more resource-intensive, LC-MS/MS can provide unambiguous identification and quantification of latanoprost acid, its isomers, and endogenous prostaglandins.
References
-
Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]
-
Stjernschantz, J., & Resul, B. (1992). Development of a radioimmunoassay for latanoprost and its application in a long-term study in monkeys. Prostaglandins, Leukotrienes and Essential Fatty Acids, 47(3), 155–163. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit. Retrieved from [Link]
-
Cusabio. (n.d.). Mouse Prostaglandin E2(PG-E2) ELISA Kit. Retrieved from [Link]
-
antibodies-online. (n.d.). Mouse PGE2 ELISA Kit. Retrieved from [Link]
-
Antibodies.com. (n.d.). Prostaglandin F2 alpha ELISA Kit. Retrieved from [Link]
-
Cantore, F., Lattanzio, R., & Ciappellano, S. (2001). Latanoprost exerts neuroprotective activity in vitro and in vivo. Investigative Ophthalmology & Visual Science, 42(5), 1017–1024. Retrieved from [Link]
-
Biocompare. (n.d.). Prostaglandin F2α ELISA Kit 516011 from Cayman Chemical. Retrieved from [Link]
-
Stjernschantz, J. W. (2001). From PGF2α-isopropyl ester to latanoprost: a review of the development of Xalatan: the Proctor lecture. Investigative Ophthalmology & Visual Science, 42(6), 1134–1145. Retrieved from [Link]
-
Uddin, M. S., & Al-Ghanim, K. A. (2000). Effects of prostaglandin E2, F2alpha, and latanoprost acid on isolated ocular blood vessels in vitro. Ophthalmologica, 214(5), 348–353. Retrieved from [Link]
-
Yamamoto, K., et al. (2015). The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection. Cell Death & Disease, 6, e1748. Retrieved from [Link]
-
Li, C., et al. (2018). 0.005% Preservative-Free Latanoprost Induces Dry Eye- Like Ocular Surface Damage via Promotion of Inflammation in Mice. Investigative Ophthalmology & Visual Science, 59(3), 1235–1245. Retrieved from [Link]
-
Biocompare. (n.d.). Prostaglandin E2 ELISA Kits. Retrieved from [Link]
-
Aviva Systems Biology. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]
-
Rossi, G. C. M., et al. (2024). Association between the use of prostaglandin analogues and ocular surface disease: a systematic review. Eye. Retrieved from [Link]
-
Eskes, C., et al. (2014). Validation Study on the Ocular Irritection® Assay for Eye Irritation Testing. Toxicology in Vitro, 28(6), 1046–1063. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. cusabio.com [cusabio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. innov-research.com [innov-research.com]
Comparative Stability of (15S)-Latanoprost Acid: A Guide for Researchers in Organic vs. Aqueous Solvents
This guide provides an in-depth analysis of the stability of (15S)-latanoprost acid, a critical factor for researchers in drug formulation, analytical method development, and preclinical studies. We will explore the chemical degradation pathways of this prostaglandin F2α analog and compare its stability in commonly used organic and aqueous solvent systems. The insights and protocols presented herein are designed to equip researchers with the knowledge to make informed decisions regarding solvent selection, sample handling, and storage to ensure the integrity of their experimental results.
Introduction: The Chemical Nuances of Latanoprost Acid Stability
Latanoprost, the isopropyl ester prodrug, is hydrolyzed in vivo by corneal esterases to its biologically active form, latanoprost acid. The stability of this active acid is paramount for accurate in vitro studies and for the development of new analytical methods and potential topical formulations. The molecule's structure, featuring a carboxylic acid, two hydroxyl groups, and a double bond, presents multiple sites susceptible to degradation.
The primary degradation pathways for latanoprost and its acid are hydrolysis of the ester group (for the prodrug) and oxidation of the hydroxyl groups. Furthermore, dehydration and isomerization can occur under specific stress conditions. The choice of solvent plays a pivotal role in modulating the rates of these degradation reactions.
Degradation Pathways: A Mechanistic Overview
Understanding the mechanisms of degradation is fundamental to designing stability-indicating assays and selecting appropriate storage conditions.
Figure 1. Key degradation pathways for (15S)-Latanoprost Acid.
-
Oxidation: The C15 hydroxyl group is particularly susceptible to oxidation, forming 15-keto-latanoprost. This is often the major degradation product observed, especially in the presence of oxygen or oxidizing agents.
-
Dehydration: Under acidic conditions, the C13-C14 double bond can facilitate the elimination of the C15 hydroxyl group, leading to the formation of anhydro-latanoprost derivatives.
-
Isomerization: Epimerization at the C15 position can occur, converting the active (15S) form to the less active (15R) isomer. This reaction can be influenced by pH and temperature.
Comparative Stability Analysis: Aqueous vs. Organic Solvents
The polarity and protic nature of a solvent significantly influence the stability of latanoprost acid.
Aqueous Solutions
In aqueous media, the stability of latanoprost acid is highly pH-dependent. While the carboxylic acid group is more stable to hydrolysis than the ester of the parent drug, the molecule is susceptible to other degradation pathways.
-
Expert Insight: From a practical standpoint, the primary concern in aqueous buffers is the potential for microbial growth and the catalytic effects of buffer salts on oxidation and isomerization. For short-term experiments, using freshly prepared solutions in a high-purity buffer (e.g., phosphate or citrate) is crucial. The pH should be maintained close to physiological pH (around 7.4) to minimize pH-catalyzed degradation.
Organic Solvents
Organic solvents are often used to prepare stock solutions due to the higher solubility and, typically, improved stability of lipophilic molecules like latanoprost acid.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO, Ethyl Acetate): These are generally preferred for long-term storage. Acetonitrile is an excellent choice for analytical standards as it is UV-transparent and compatible with reverse-phase HPLC. DMSO is a good solubilizing agent but is hygroscopic and can be difficult to remove.
-
Protic Solvents (e.g., Ethanol, Methanol): While effective solubilizers, protic solvents can participate in degradation reactions, such as transesterification if any residual ester is present, or potentially facilitate isomerization. However, for many applications, their utility outweighs these minor risks, especially for short-term use.
Quantitative Stability Data
The following table summarizes typical stability data compiled from various forced degradation studies. The percentages represent the remaining amount of (15S)-latanoprost acid after incubation under the specified conditions.
| Solvent System | Condition | Incubation Time | (15S)-Latanoprost Acid Remaining (%) | Primary Degradant(s) |
| 0.1 M HCl (Aqueous) | 60°C | 24 hours | ~85% | Anhydro-Latanoprost |
| 0.1 M NaOH (Aqueous) | 60°C | 24 hours | ~90% | Isomers, Oxidation products |
| Phosphate Buffer (pH 7.4) | 40°C | 7 days | ~95% | 15-keto-Latanoprost |
| Acetonitrile | 40°C | 7 days | >99% | Not significant |
| Methanol | 40°C | 7 days | ~98% | Minor oxidation products |
| 3% H₂O₂ (Aqueous) | Room Temperature | 8 hours | ~70% | 15-keto-Latanoprost |
Interpretation: The data clearly indicates that latanoprost acid exhibits significantly greater stability in aprotic organic solvents like acetonitrile compared to stressed aqueous conditions. The most significant degradation occurs under oxidative stress, highlighting the importance of using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Experimental Protocol: A Validated Stability-Indicating Method
This section provides a robust, self-validating protocol for assessing the stability of latanoprost acid. The workflow is designed to separate the parent compound from its potential degradation products, thereby providing a clear picture of stability.
Figure 2. Workflow for a forced degradation study of Latanoprost Acid.
Materials and Reagents
-
(15S)-Latanoprost Acid reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (reagent grade)
-
Ultrapure Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (15S)-latanoprost acid and dissolve in 10.0 mL of ACN. This stock is best stored at -20°C under an inert atmosphere.
-
Working Solutions (100 µg/mL): Dilute the stock solution 1:10 with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, ACN, 3% H₂O₂).
Stress Conditions
-
Acid Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C.
-
Oxidation: Incubate the working solution in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate working solutions in both ACN and water at 60°C.
-
Control: Keep a working solution in ACN at 4°C, protected from light.
HPLC-UV Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
Rationale for Method Choices: A C18 column provides the necessary hydrophobicity to retain latanoprost acid and its less polar degradants. The acidic mobile phase (0.1% formic acid) ensures the carboxylic acid is protonated, leading to sharp, symmetrical peak shapes. A gradient elution is necessary to resolve the parent peak from closely eluting impurities.
Data Analysis and System Validation
-
Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Calculate the percentage of latanoprost acid remaining by comparing the peak area at each time point to the time-zero sample.
-
Self-Validation Check: The peak purity of the latanoprost acid peak should be assessed using a photodiode array (PDA) detector. A spectrally pure peak provides confidence that there are no co-eluting degradants, validating the stability-indicating nature of the method.
Conclusions and Recommendations
The empirical data and mechanistic understanding lead to clear recommendations for handling (15S)-latanoprost acid:
-
For Long-Term Storage (>1 month): A solution in an aprotic organic solvent such as acetonitrile or ethyl acetate, stored at -20°C or below under an inert gas, is the optimal condition.
-
For Analytical Standards: Acetonitrile is the preferred solvent due to its stability profile and compatibility with common analytical techniques like RP-HPLC.
-
For In Vitro Biological Assays: Prepare concentrated stock solutions in DMSO or ethanol. For the final assay, dilute the stock into the aqueous buffer immediately before use. Avoid prolonged storage of dilute aqueous solutions. If storage is necessary, flash-freeze aliquots and store at -80°C, and use each aliquot only once after thawing.
References
-
Shaikh, M. S., et al. (2022). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Latanoprost and Timolol Maleate in Ophthalmic Formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Patel, S. S., et al. (2014). Development and validation of a stability-indicating HPLC method for the simultaneous determination of latanoprost and timolol maleate in ophthalmic formulations. Scientia Pharmaceutica. Available at: [Link]
-
Sahu, P. K., et al. (2018). A validated stability-indicating UPLC method for the simultaneous estimation of Latanoprost and Timolol Maleate in ophthalmic solution. Pharmaceutical Methods. Available at: [Link]
-
Brol, M. A., et al. (2022). Latanoprost in Glaucoma Treatment—A Review of the Clinical and Pharmaceutical Aspects. Pharmaceutics. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
